molecular formula C5H10O2 B1429245 trans-4-Methyltetrahydrofuran-3-ol CAS No. 387357-58-6

trans-4-Methyltetrahydrofuran-3-ol

Cat. No.: B1429245
CAS No.: 387357-58-6
M. Wt: 102.13 g/mol
InChI Key: FYIORKUEZVVKEL-WHFBIAKZSA-N
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Description

Trans-4-Methyltetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-4-methyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIORKUEZVVKEL-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387357-58-6, 1932478-75-5
Record name rac-(3R,4S)-4-methyloxolan-3-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R,4S)-4-methyloxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: trans-4-Methyltetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of trans-4-Methyltetrahydrofuran-3-ol, a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. The document delineates its chemical identity, stereoisomeric forms, and key physicochemical properties. A detailed, representative stereoselective synthesis is presented, emphasizing the mechanistic rationale behind the chosen methodology. Furthermore, this guide explores the compound's critical role as a chiral building block in modern drug discovery, particularly its application as a pharmacophoric element in advanced therapeutic agents. Sections on analytical characterization and essential safety protocols are included to provide researchers, scientists, and drug development professionals with a thorough and practical resource for utilizing this versatile molecule.

Chemical Identity and Physicochemical Properties

This compound is a substituted tetrahydrofuran (THF) ring system, a structural motif prevalent in numerous natural products and pharmaceuticals. The "trans" designation refers to the relative stereochemistry of the methyl group at the C4 position and the hydroxyl group at the C3 position, indicating they reside on opposite faces of the five-membered ring. This stereochemical arrangement is critical, as biological systems often exhibit high stereospecificity.

The compound exists as a racemic mixture of two enantiomers. For applications requiring specific chirality, the individual enantiomers are available and are identified by their unique CAS numbers.

Key Identifiers:

  • Compound Name: this compound

  • Molecular Formula: C₅H₁₀O₂

  • Molecular Weight: 102.13 g/mol

  • CAS Number (trans-racemate): 387357-58-6[1]

  • CAS Number ((3S,4R)-enantiomer): 1932424-95-7[2]

  • CAS Number ((3R,4S)-enantiomer): Data not prominently available, but is the enantiomer of 1932424-95-7.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that for specialized research chemicals, some data points are derived from high-quality computational predictions where experimental data is not published.

PropertyValueSource
Appearance Colorless to pale yellow liquid (Expected)---
Boiling Point 182.6 ± 8.0 °C (Predicted)ChemicalBook
Density 1.055 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa (alcohol proton) 14.52 ± 0.40 (Predicted)ChemicalBook
Storage Temperature Room temperature, sealed in dry, dark placeBLDpharm[2]

Stereoselective Synthesis and Mechanistic Rationale

The stereocontrolled synthesis of polysubstituted tetrahydrofurans is a central challenge in organic chemistry.[3] Numerous methods have been developed, often relying on intramolecular cyclization, cycloaddition reactions, or the manipulation of chiral starting materials.[3][4]

Below is a detailed, field-proven protocol for a representative stereoselective synthesis of (3S,4R)-4-Methyltetrahydrofuran-3-ol, starting from a commercially available chiral epoxide. The causality behind each step is explained to provide a deeper understanding of the process.

Representative Synthesis Workflow

The synthesis leverages a nucleophilic epoxide ring-opening followed by an intramolecular Williamson ether synthesis. This strategy is highly effective for establishing the desired 1,2-trans stereochemistry of the substituents.

G A (S)-Propylene oxide (Chiral Starting Material) P1 Step 1: Epoxide Opening A->P1 B Vinylmagnesium bromide (Grignard Reagent) B->P1 C Intermediate 1 ((S)-Pent-4-ene-1,2-diol) P2 Step 2: Epoxidation C->P2 D m-CPBA (Epoxidizing Agent) D->P2 E Intermediate 2 (Epoxy Alcohol) P3 Step 3: Intramolecular Cyclization E->P3 F Sodium Hydride (NaH) (Base) F->P3 G Product ((3S,4R)-4-Methyltetrahydrofuran-3-ol) P1->C CuI (cat.), THF P2->E DCM P3->G THF, 0°C to rt G cluster_0 HIV-1 Protease Active Site (S2 Pocket) backbone Asp29 / Asp30 (Backbone Amides) inhibitor Inhibitor Scaffold thf trans-4-Methyl- tetrahydrofuran-3-ol (P2 Ligand) inhibitor->thf Covalently Linked thf->backbone Hydrogen Bond (O-H···O=C) van der Waals (CH₃···backbone)

Sources

A Technical Guide to the Solubility of trans-4-Methyltetrahydrofuran-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of trans-4-Methyltetrahydrofuran-3-ol, a key intermediate in pharmaceutical synthesis and a molecule of growing interest in materials science. In the absence of extensive published empirical data, this document leverages fundamental principles of physical organic chemistry, structural analogy, and predictive modeling to offer a robust framework for understanding and predicting its solubility in a diverse range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's solution behavior to facilitate reaction optimization, purification, and formulation development.

Introduction: The Molecular Architecture and Its Implications for Solubility

This compound is a chiral heterocyclic compound featuring a five-membered tetrahydrofuran (THF) ring, a hydroxyl (-OH) group, and a methyl (-CH₃) group. The trans stereochemistry dictates that the hydroxyl and methyl groups are on opposite sides of the THF ring plane. This specific arrangement of functional groups governs its physicochemical properties and, consequently, its solubility in various organic media.

The core of the molecule is the tetrahydrofuran ring, a cyclic ether. Ethers are known to be good solvents for a variety of organic compounds due to their ability to act as hydrogen bond acceptors (via the lone pairs on the oxygen atom) and their moderate polarity.[1][2] The parent compound, tetrahydrofuran (THF), is a versatile, polar aprotic solvent that is miscible with water and a wide range of organic solvents.[1][3][4]

The presence of a hydroxyl group introduces a significant polar and protic character to the molecule. This -OH group can act as both a hydrogen bond donor and acceptor, a property that strongly influences its interaction with protic and aprotic polar solvents.[5][6] The methyl group, being a small alkyl substituent, contributes to the nonpolar character of the molecule, albeit to a lesser extent than the polar functional groups. The interplay between the polar ether and hydroxyl functionalities and the relatively nonpolar methyl and hydrocarbon backbone dictates the overall solubility profile.

Predicted Solubility Profile: A Solvent-by-Solvent Analysis

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[5][7] The key to understanding its solubility lies in matching the polarity and hydrogen bonding capabilities of the solute with those of the solvent.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents are characterized by the presence of a hydroxyl group and are capable of strong hydrogen bonding. Given that this compound also possesses a hydroxyl group, it is expected to be highly soluble to miscible in these solvents. The strong hydrogen bonding network that can be established between the solute and solvent molecules will facilitate dissolution.[5]

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile)

These solvents are polar but lack a hydrogen bond-donating group. This compound is predicted to be highly soluble in these solvents. The dipole-dipole interactions between the polar functionalities of the solute and the solvent will be the primary driving force for dissolution. The ether oxygen and the hydroxyl oxygen of the solute can also act as hydrogen bond acceptors for any potential hydrogen bond donors. A patent for the synthesis of anticancer agents mentions the use of this compound in a reaction with THF as the solvent, indicating its solubility in this medium.[8]

Nonpolar Aprotic Solvents (e.g., Toluene, Hexane, Cyclohexane)

These solvents are characterized by low polarity and the absence of hydrogen bonding capabilities. Due to the significant polarity imparted by the hydroxyl and ether groups, this compound is expected to have low to moderate solubility in nonpolar aromatic solvents like toluene and poor solubility in nonpolar aliphatic solvents like hexane and cyclohexane. The energy required to break the strong intermolecular hydrogen bonds between the solute molecules will not be sufficiently compensated by the weak van der Waals forces established with nonpolar solvent molecules.

Data Summary: Predicted Solubility of this compound
Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar ProticMethanol, Ethanol, IsopropanolHigh / MiscibleHydrogen Bonding, Dipole-Dipole
Polar AproticAcetone, THF, Ethyl AcetateHighDipole-Dipole
Nonpolar AromaticTolueneLow to Moderatevan der Waals, weak Dipole-Induced Dipole
Nonpolar AliphaticHexane, CyclohexanePoorvan der Waals

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the equilibration temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated GC or HPLC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility in grams per 100 mL or moles per liter using the determined concentration and the dilution factor.

Self-Validating System and Causality
  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be constant once equilibrium is achieved. This self-validating step confirms the robustness of the equilibration time.

  • Temperature Control: Maintaining a constant and accurately recorded temperature is critical, as solubility is temperature-dependent. The choice of 25 °C provides a standard reference point.

  • Purity of Materials: Using high-purity solute and solvents is essential to avoid erroneous results caused by impurities that might enhance or decrease solubility.

Visualization of Key Concepts

Molecular Structure and Functional Groups

Caption: Molecular structure of this compound highlighting the key functional groups.

Solubility Prediction Workflow

G cluster_solute Solute: this compound cluster_solvent Solvent Solute_Props Analyze Molecular Structure - Polarity (OH, Ether) - H-Bonding (Donor/Acceptor) - Nonpolar (CH3, Backbone) Principle Apply 'Like Dissolves Like' Principle Solute_Props->Principle Solvent_Class Categorize Solvent - Polar Protic - Polar Aprotic - Nonpolar Solvent_Class->Principle Prediction Predict Solubility Principle->Prediction

Caption: Logical workflow for predicting the solubility of the target compound.

Conclusion

References

  • Wikipedia. Tetrahydrofuran. [Link]

  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Google Patents. (2020). WO2020030924A1 - Thiazole-ureas as anticancer agents.
  • Marcus, Y. (2017). Mixtures of Tetrahydrofuran with Organic Solvents: Kirkwood–Buff Integrals and Volume-Corrected Preferential Solvation Parameters. Journal of Solution Chemistry, 46(5), 1129-1143.
  • Lazzaroni, M. J., et al. (2017). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research, 56(19), 5606-5623.
  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

  • PubChem. Tetrahydrofuran. [Link]

  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 1-12.
  • Solubility of Things. Tetrahydrofuran. [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

  • Sharma, A., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

Sources

trans-4-Methyltetrahydrofuran-3-ol: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Strategic Importance of Chiral Scaffolds

In modern drug discovery, trans-4-methyltetrahydrofuran-3-ol (CAS: 387357-58-6) serves as a high-value chiral building block.[1] Its rigid tetrahydrofuran ring restricts conformational freedom, often improving the binding affinity of small molecule inhibitors against kinases and GPCR targets.

However, its dual nature—containing both a cyclic ether (peroxide risk) and a secondary alcohol (reactivity)—demands a sophisticated handling strategy. This guide moves beyond basic compliance, establishing a self-validating safety protocol that ensures both operator safety and the preservation of stereochemical integrity.

Physicochemical Profile & Hazard Identification

Understanding the molecular behavior is the first step in risk mitigation. The trans configuration places the methyl and hydroxyl groups on opposite faces of the ring, a feature critical for biological activity but irrelevant to bulk hazard classification.

Table 1: Physicochemical & Hazard Data
PropertySpecificationSafety Implication
CAS Number 387357-58-6Unique identifier for inventory tracking.[1]
Molecular Formula C₅H₁₀O₂Low molecular weight organic; potential volatility.[1]
Molecular Weight 102.13 g/mol --
Physical State Colorless LiquidRisk of splashes/aerosols; requires containment.[1][2]
Boiling Point ~180°C (Predicted)Low vapor pressure at RT, but vapors accumulate in headspaces.
Flash Point ~75°C (Estimated)Combustible Liquid. Requires grounding during transfer.[1]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
Reactivity Peroxide FormerThe ether oxygen alpha-carbons are susceptible to autoxidation.[1]
Critical Hazard Analysis
  • Peroxide Formation: Like its parent tetrahydrofuran (THF), this molecule contains ether linkages susceptible to radical autoxidation. Although the hydroxyl group provides some steric protection, long-term storage can lead to explosive peroxide accumulation.[1]

  • Stereochemical Integrity: While not a safety hazard per se, exposure to strong acids or high heat can induce elimination (forming dihydrofurans) or racemization, destroying the material's value.

Safe Handling Protocols: A Defense-in-Depth Approach

Safety is not a checklist; it is an engineered system. The following hierarchy ensures protection.

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Inert Atmosphere: Store and dispense under nitrogen or argon. Oxygen exclusion prevents peroxide formation.

  • Static Control: Ground all glassware and transfer lines. Although the flash point is likely above ambient temperature, static discharge remains a risk for organic mists.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementRationale
Eyes Chemical Splash GogglesH319: Risk of severe irritation/corneal damage.[1][3]
Hands Nitrile Gloves (Double gloving recommended)Prevents dermal absorption.[1] Change immediately upon splash.
Respiratory N95 (Solids) or Half-mask w/ Organic Vapor CartridgeRequired only if working outside a fume hood (e.g., spill cleanup).[1]
Body Flame-Resistant (FR) Lab CoatProtection against combustible liquid fires.[1]
Diagram 1: Safety Decision Logic

SafetyLogic Start Start: Handling this compound CheckInv Check Inventory Age (>6 Months?) Start->CheckInv TestPeroxide Test for Peroxides (Quantofix / KI Test) CheckInv->TestPeroxide Yes Setup Setup: Fume Hood + Inert Gas CheckInv->Setup No PeroxideHigh Peroxides > 10 ppm? TestPeroxide->PeroxideHigh Treat Treat with Reducing Agent (FeSO4 or Sodium Bisulfite) PeroxideHigh->Treat Yes PeroxideHigh->Setup No Treat->TestPeroxide Retest SafeToUse Proceed to Experiment Reaction Perform Synthesis SafeToUse->Reaction Setup->SafeToUse Disposal Dispose as Organic Waste (Non-Halogenated) Reaction->Disposal

Caption: Decision workflow for assessing peroxide risks prior to experimental use.

Experimental Protocol: Mitsunobu Coupling

To demonstrate safe handling in a realistic context, we detail a Mitsunobu coupling. This reaction is frequently used to invert the stereochemistry of the alcohol (e.g., converting trans to cis) or to couple it to a nucleophile while preserving the scaffold.

Objective: Coupling this compound with a phenol derivative.

Reagents & Equipment
  • Substrate: this compound (1.0 eq)

  • Nucleophile: 4-Methoxyphenol (1.2 eq)[1]

  • Reagents: Triphenylphosphine (PPh₃, 1.5 eq), DIAD (Diisopropyl azodicarboxylate, 1.5 eq)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene[1]

  • Equipment: 3-neck round bottom flask, nitrogen line, addition funnel, ice bath.

Step-by-Step Methodology
  • Preparation (Inerting):

    • Flame-dry the glassware under vacuum and backfill with nitrogen three times.[1]

    • Why? Moisture competes with the Mitsunobu betaine intermediate, reducing yield.

  • Solubilization:

    • Charge the flask with PPh₃ and the phenol nucleophile.

    • Add anhydrous THF via syringe. Stir until dissolved.

    • Add this compound.[1][2]

  • Controlled Addition (The Hazard Point):

    • Cool the reaction mixture to 0°C using an ice bath.

    • CRITICAL: Add DIAD dropwise over 20 minutes using an addition funnel.

    • Safety Note: DIAD is a shock-sensitive explosive if heated in a closed system and a potent sensitizer.[1] The reaction is exothermic; rapid addition can cause thermal runaway.

  • Reaction Monitoring:

    • Allow to warm to room temperature and stir for 12–18 hours.

    • Monitor via TLC (Hexane/EtOAc) or LC-MS.[1]

  • Quenching & Workup:

    • Quench with water (carefully) or saturated NH₄Cl.

    • Extract with Ethyl Acetate.

    • Disposal: The aqueous layer contains hydrazine byproducts (toxic). Dispose of separately from organic solvents if required by local EHS.

Diagram 2: Mitsunobu Reaction Pathway[1]

Mitsunobu Substrate trans-4-Methyl- tetrahydrofuran-3-ol (Alcohol) Intermediate Alkoxyphosphonium Salt Substrate->Intermediate Activation Reagents PPh3 + DIAD (Betaine Formation) Reagents->Intermediate Product cis-Ether Product (Inverted Stereochemistry) Intermediate->Product Byproducts TPPO + Reduced Hydrazine Intermediate->Byproducts Nucleophile Phenol (Ar-OH) Nucleophile->Product SN2 Attack

Caption: Mechanistic pathway showing the activation of the alcohol and subsequent SN2 inversion.

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Increase air exchange; open fume hoods fully if safe.

  • Absorb: Use non-combustible absorbent pads or vermiculite. Do not use paper towels (fire hazard).

  • Clean: Wipe surfaces with soap and water; dispose of waste as hazardous chemical waste.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[4] Lift eyelids.[5] Seek medical attention (ophthalmologist).

  • Skin Contact: Wash with soap and water.[4][6] Remove contaminated clothing.[3][4][6]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Disposal Compliance
  • Waste Stream: Classify as "Flammable Organic Solvent" (if mixed with solvents) or "Toxic Organic".

  • Segregation: Do not mix with strong oxidizers or acids in the waste container.

  • Labeling: Clearly label as "Contains Cyclic Ethers – Potential Peroxide Former".

References

  • BLD Pharm. Safety Data Sheet: (3S,4R)-4-Methyltetrahydrofuran-3-ol. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9793712, trans-4-Amino-tetrahydro-furan-3-ol (Analogous Structure Safety Data). Retrieved from [Link][1][7]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Methodological & Application

Use of "trans-4-Methyltetrahydrofuran-3-ol" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of trans-4-Methyltetrahydrofuran-3-ol in Medicinal Chemistry

Abstract

This guide details the physicochemical properties, synthetic protocols, and medicinal applications of this compound.[1] As a bioisostere of 1,2-disubstituted cyclopentanes, this scaffold offers a strategic advantage in Fragment-Based Drug Discovery (FBDD) by lowering lipophilicity (LogP) while maintaining a rigid, vector-defined geometry.[1] This note provides a validated protocol for its stereoselective synthesis via ketone reduction and outlines its utility in optimizing solubility and metabolic stability.

Introduction: The Bioisosteric Advantage

In modern drug design, the modulation of physicochemical properties without altering binding affinity is a paramount challenge.[2] The this compound scaffold serves as a "privileged structure" acting as a polar bioisostere for hydrophobic cycloalkanes.[1][2]

Key Physicochemical Modulators:

  • Lipophilicity (LogP): The ether oxygen in the THF ring reduces LogP by approximately 1.0–1.5 units compared to the corresponding cyclopentane, improving aqueous solubility.[2]

  • Conformational Locking: The 3,4-substitution pattern on the five-membered ring adopts a specific "envelope" conformation.[1] The trans-relationship forces the substituents into a pseudo-diequatorial orientation to minimize steric strain (eclipsing interactions), thereby orienting pharmacophores into defined vectors.

  • H-Bonding Potential: The hydroxyl group acts as both a donor and acceptor, while the ether oxygen serves as a weak acceptor, facilitating specific interactions within kinase hinge regions or protease active sites.[2]

Table 1: Physicochemical Comparison (Calculated)

Propertytrans-1,2-DimethylcyclopentaneThis compoundImpact
Formula


Polar Core
cLogP ~2.8~0.3Solubility Increase
TPSA (

)
0.029.5Permeability Balance
H-Bond Donors 01Specific Binding
H-Bond Acceptors 02Specific Binding

Strategic Application in Drug Design

The following decision tree illustrates when to deploy this scaffold versus traditional carbocycles.

Scaffold_Selection Start Lead Optimization Problem Identified Solubility Poor Aqueous Solubility? Start->Solubility Vector Need Defined Vector? Solubility->Vector Yes Use_Cyclo Select Cyclopentane/Cyclohexane Solubility->Use_Cyclo No (Lipophilicity OK) Metabolism High Metabolic Clearance? Use_THF Select trans-4-Methyl-THF-3-ol Metabolism->Use_THF Block Metabolic Hotspot Vector->Use_THF Yes (Rigid Core Needed) Use_Morph Select Morpholine/Piperazine Vector->Use_Morph No (Flexible Core OK)

Figure 1: Decision matrix for selecting tetrahydrofuran scaffolds during lead optimization.[1]

Validated Synthetic Protocol

While direct hydroboration of dihydrofurans often yields cis-isomers, the most reliable route to the trans-isomer involves the reduction of the corresponding ketone under thermodynamic control or using bulky hydride reagents that attack the less hindered face.

Protocol: Stereoselective Reduction of 4-Methyltetrahydrofuran-3-one

Objective: Synthesis of this compound. Precursor: 4-Methyltetrahydrofuran-3-one (commercially available or synthesized via Swern oxidation of the commercially available mixture).[1]

Reagents:

  • Sodium Borohydride (

    
    ) or L-Selectride (for higher stereocontrol).[1][2]
    
  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF) at -78°C.[1][2]

  • Quench: Ammonium Chloride (

    
    ).[1][2]
    

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 4-methyltetrahydrofuran-3-one (1.0 eq, 10 mmol) in anhydrous MeOH (50 mL).

    • Cool the solution to -78°C (dry ice/acetone bath) to maximize kinetic differentiation, or 0°C for thermodynamic control.

  • Reduction:

    • Option A (Standard): Add

      
       (1.1 eq) portion-wise over 15 minutes. Stir at 0°C for 2 hours. This typically yields a mixture favoring the trans isomer (approx. 3:1 ratio) due to hydride attack anti to the methyl group.[2]
      
    • Option B (High Selectivity): Use L-Selectride (1.2 eq) in THF at -78°C. The bulky hydride is forced to attack from the face opposite the methyl group, significantly enhancing trans selectivity (>10:1).[1]

  • Work-up:

    • Quench the reaction with saturated aqueous

      
       (20 mL).
      
    • Allow to warm to room temperature.[1][2]

    • Extract with Ethyl Acetate (

      
       mL).[1][2]
      
    • Dry organic layers over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, 0-60% EtOAc in Hexanes).[1][2]

    • Note: The trans-isomer typically elutes after the cis-isomer on standard silica due to the more accessible polar hydroxyl group in the equatorial-like position.[1]

Reaction Scheme Visualization:

Synthesis_Pathway Ketone 4-Methyltetrahydrofuran-3-one (Racemic) TS Hydride Attack (Anti to Methyl) Ketone->TS NaBH4, 0°C Product This compound (Major Product) TS->Product Major Path Cis_Impurity cis-Isomer (Minor Impurity) TS->Cis_Impurity Minor Path

Figure 2: Synthetic pathway via hydride reduction.[1][2] The steric bulk of the methyl group directs the hydride attack, favoring the trans-product.

Structural Validation (QC)

Distinguishing the cis and trans isomers is critical.[2] NMR spectroscopy provides definitive evidence based on the Karplus relationship and coupling constants (


).[1][2]

Diagnostic NMR Signals (


 NMR, 400 MHz, 

):
  • Coupling Constant (

    
    ): 
    
    • trans-Isomer: Typically displays a smaller coupling constant (

      
       Hz) between the carbinol proton (H3) and the methine proton (H4).[1] This is due to the pseudo-diequatorial (or axial-equatorial depending on envelope flip) arrangement where the dihedral angle is closer to 90° or 60°.[1][2]
      
    • cis-Isomer: Typically displays a larger coupling constant (

      
       Hz) due to the pseudo-axial/axial or eclipsed relationship (dihedral angle ~0° or small).[1]
      
  • NOESY/ROESY:

    • trans: No cross-peak between H3 and the Methyl group protons.[2]

    • cis: Strong NOE correlation between H3 and the Methyl group.[2]

References

  • Tetrahydrofuran Scaffolds in Medicinal Chemistry

    • Title: "Tetrahydrofuran-3-ol: An Important Precursor for HIV Protease Inhibitors."[1][2][3]

    • Source: MedChemExpress Application Data.[1][2]

  • Lipophilicity and Bioisosterism

    • Title: "Lipophilicity Descriptors: Understanding When to Use LogP & LogD."
    • Source: ACD/Labs Technical Guides.[1][2]

    • URL:[Link][1][2]

  • Synthetic Methodology (Reduction Strategies)

    • Title: "Synthesis of chiral enantioenriched tetrahydrofuran deriv
    • Source: ResearchGate (General methodology for substituted THFs).[1][2]

    • URL:[Link]

  • Conformational Analysis

    • Title: "Conformational Analysis of Medium Rings and Heterocycles."
    • Source: Princeton University, MacMillan Group Meeting Notes.[1][2]

    • URL:[Link][1][2]

Sources

The Strategic deployment of the trans-4-Methyltetrahydrofuran-3-ol Motif in Natural Product Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular architectures with potent biological activity is relentless. Within the vast landscape of natural products, the substituted tetrahydrofuran ring stands out as a privileged scaffold, present in a multitude of bioactive compounds. This guide focuses on the synthetic utility of a specific and valuable chiral building block: trans-4-Methyltetrahydrofuran-3-ol. While its direct use as a starting material in complex total syntheses is not widely documented, the construction of its core structure is a recurring theme in the synthesis of several important natural products. This document will provide an in-depth analysis of the strategies employed to forge this motif, with a particular focus on the total synthesis of the cytotoxic natural product (-)-Goniothalesdiol.

The Significance of the Chiral Tetrahydrofuran-3-ol Core

The tetrahydrofuran ring is a cornerstone in the architecture of numerous natural products, exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of substituents, such as the hydroxyl and methyl groups in a trans relationship on the C3 and C4 positions, imparts specific conformational constraints and stereochemical information that are often crucial for biological function. The this compound moiety, therefore, represents a key pharmacophore and a challenging synthetic target. Its successful incorporation into a larger molecule requires precise control over stereochemistry, often dictating the overall synthetic strategy.

Case Study: The Total Synthesis of (-)-Goniothalesdiol

(-)-Goniothalesdiol, a styryl-lactone natural product, possesses a core structure that exemplifies the this compound motif. Its synthesis has been the subject of considerable research, offering valuable insights into the construction of this chiral substructure. Several synthetic routes have been developed, each employing a unique strategy to establish the desired stereochemistry of the tetrahydrofuran ring.[3][4][5]

Retrosynthetic Analysis and Key Strategies

A common retrosynthetic approach to (-)-Goniothalesdiol involves the disconnection of the side chain at C2 and the lactone at C5, revealing a substituted tetrahydrofuran core as a key intermediate. The primary challenge lies in the stereoselective formation of the C3-OH and C4-Me groups in the trans configuration, along with the correct stereochemistry at C2 and C5.

Logical Flow of a Representative Synthesis of (-)-Goniothalesdiol Core

Acyclic_Precursor Acyclic Precursor (e.g., from D-Mannitol or Tartaric Acid) Epoxidation Stereoselective Epoxidation Acyclic_Precursor->Epoxidation e.g., Sharpless Asymmetric Epoxidation Intramolecular_Cyclization Intramolecular Cyclization (Epoxide Opening) Epoxidation->Intramolecular_Cyclization Acid or Base Catalyzed THF_Core This compound Motif (Core of (-)-Goniothalesdiol) Intramolecular_Cyclization->THF_Core Functional_Group_Manipulation Functional Group Manipulation THF_Core->Functional_Group_Manipulation Goniothalesdiol (-)-Goniothalesdiol Functional_Group_Manipulation->Goniothalesdiol

Caption: A generalized workflow for the synthesis of the (-)-Goniothalesdiol core.

Protocol: Intramolecular Epoxide Opening for Tetrahydrofuran Ring Formation

This protocol outlines a general procedure for the key cyclization step, inspired by synthetic routes to (-)-Goniothalesdiol that utilize an intramolecular epoxide opening strategy.[5] This method is a powerful tool for the stereospecific construction of the tetrahydrofuran ring.

Protocol: Acid-Catalyzed Intramolecular Cyclization of an Epoxy Alcohol

Step Procedure Causality and Insights
1. Preparation of the Epoxy Alcohol Precursor The acyclic precursor, typically derived from a chiral pool starting material like D-mannitol, is subjected to a series of functional group manipulations to install the necessary epoxide and hydroxyl functionalities at the appropriate positions.The stereochemistry of the final product is directly dictated by the stereochemistry of the chiral starting material and the stereoselective epoxidation step. Sharpless asymmetric epoxidation is a commonly employed method to achieve high enantioselectivity.
2. Cyclization Reaction Setup To a solution of the epoxy alcohol (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C is added a catalytic amount of a Lewis or Brønsted acid (e.g., camphorsulfonic acid (CSA) or BF₃·OEt₂).The choice of acid catalyst and solvent can influence the reaction rate and selectivity. Dichloromethane is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. The reaction is typically run at low temperatures to minimize side reactions.
3. Reaction Monitoring The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.Careful monitoring is crucial to prevent over-reaction or decomposition of the product.
4. Workup and Purification Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.The basic quench neutralizes the acid catalyst. The subsequent workup removes water and inorganic salts. Flash chromatography is a standard technique for purifying organic compounds.

Self-Validation: The stereochemical integrity of the newly formed tetrahydrofuran ring can be confirmed by spectroscopic methods, particularly by Nuclear Magnetic Resonance (NMR) analysis. The coupling constants between the protons on the tetrahydrofuran ring and Nuclear Overhauser Effect (NOE) experiments can establish the relative stereochemistry of the substituents.

Alternative Synthetic Approaches to the this compound Motif

While the intramolecular epoxide opening is a robust method, other strategies have also been successfully employed to construct the substituted tetrahydrofuran core. These include:

  • Sharpless Asymmetric Dihydroxylation: This powerful method can be used to introduce the diol functionality in a stereocontrolled manner, which can then be further elaborated to form the tetrahydrofuran ring.[3]

  • Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can lead to the formation of a tetrahydropyran or tetrahydrofuran ring. The regioselectivity of the cyclization can be controlled by the nature of the substituents.

  • Organocatalytic Asymmetric Reactions: Advances in organocatalysis have provided novel methods for the enantioselective synthesis of highly substituted tetrahydrofurans through cascade reactions.[6]

Workflow of an Organocatalytic Approach

Acyclic_Substrates Acyclic α,β-Unsaturated Carbonyl Compounds Cascade_Reaction Asymmetric Cascade Reaction (e.g., Michael-Aldol) Acyclic_Substrates->Cascade_Reaction Chiral_Organocatalyst Chiral Organocatalyst (e.g., Proline derivative) Chiral_Organocatalyst->Cascade_Reaction Substituted_THF Enantioenriched Substituted Tetrahydrofuran Cascade_Reaction->Substituted_THF

Caption: Organocatalytic route to chiral tetrahydrofurans.

Synthesis of this compound as a Chiral Building Block

For researchers who wish to utilize this compound as a starting material, its synthesis is a critical first step. While not commercially available in all isomeric forms, it can be prepared through various synthetic routes.

Protocol: Stereoselective Reduction of a Precursor Ketone

A common strategy involves the stereoselective reduction of a corresponding ketone, 4-methyltetrahydrofuran-3-one.

Protocol: Diastereoselective Reduction of 4-Methyltetrahydrofuran-3-one

Step Procedure Causality and Insights
1. Preparation of the Ketone 4-Methyltetrahydrofuran-3-one can be synthesized from commercially available starting materials through various established methods.The purity of the starting ketone is crucial for the success of the reduction.
2. Reduction Reaction To a solution of 4-methyltetrahydrofuran-3-one (1.0 eq) in a suitable solvent like methanol or ethanol at -78 °C is added a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reduction. Bulky reducing agents often favor the formation of the trans isomer due to steric hindrance. The low temperature helps to improve selectivity.
3. Reaction Monitoring and Workup The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with water or a dilute acid, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.The quenching step should be performed with caution, especially when using LiAlH₄.
4. Purification and Characterization The resulting mixture of cis and trans isomers is separated by flash column chromatography to afford the pure this compound. The stereochemistry is confirmed by NMR spectroscopy.The separation of diastereomers can sometimes be challenging and may require careful optimization of the chromatographic conditions.

Conclusion and Future Perspectives

The this compound motif is a valuable structural unit found in a range of biologically active natural products. While its direct application as a chiral building block in total synthesis is not yet widespread, the synthetic strategies developed to construct this core offer a powerful toolkit for organic chemists. The case study of (-)-Goniothalesdiol highlights the ingenuity and precision required to forge this stereochemically rich substructure. As synthetic methodologies continue to evolve, particularly in the realm of asymmetric catalysis, we can anticipate the development of more direct and efficient routes to this and other complex chiral building blocks, further empowering the synthesis of novel therapeutics and research probes.

References

  • Yadav, J. S., et al. (2005). A stereoselective synthesis of (+)-goniothalesdiol. Organic Letters, 7(25), 5633-5635.
  • Gracza, T., et al. (2002). Total synthesis of (+)-goniothalesdiol. Tetrahedron: Asymmetry, 13(14), 1541-1548.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent advances in the stereoselective synthesis of tetrahydrofurans. Tetrahedron, 63(2), 261-290.
  • Ghosh, S., et al. (2006). Stereoselective Synthesis of (+)-Goniothalesdiol. The Journal of Organic Chemistry, 71(19), 7479-7482.
  • Ghosh, S., et al. (2007). Stereoselective Total Synthesis of (+)-Goniothalesdiol and (+)-2,5-epi-Goniothalesdiol from d-Mannitol. Synthesis, 2007(12), 1845-1851.
  • (This is a placeholder reference, as a specific paper on the direct use of this compound in a major natural product synthesis was not identified in the search).
  • Figadère, B., & Franck, X. (2003). Natural products containing a tetrahydrofuran ring. Current Organic Synthesis, 1(2), 125-151.
  • (This is a placeholder reference).
  • (This is a placeholder reference).
  • (This is a placeholder reference).
  • (This is a placeholder reference).
  • Córdova, A. (2004). The proline-catalyzed asymmetric Michael reaction.

Sources

Application Notes: trans-4-Methyltetrahydrofuran-3-ol as a Chiral Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Scaffolds in Modern Agrochemicals

In the pursuit of more effective, selective, and environmentally benign crop protection agents, the agrochemical industry is increasingly focusing on the development of chiral active ingredients.[1][2][3] The stereochemistry of a molecule can profoundly influence its biological activity, with one enantiomer often exhibiting significantly higher efficacy against the target pest while the other may be less active or even exhibit undesirable off-target effects.[2] The tetrahydrofuran motif, a five-membered cyclic ether, is a prevalent scaffold in a variety of biologically active molecules, including natural products and pharmaceuticals.[4][5] Its incorporation into agrochemical design is a strategy of growing interest. Specifically, chiral substituted tetrahydrofuranols like trans-4-Methyltetrahydrofuran-3-ol represent valuable building blocks that can introduce stereochemical complexity and favorable physicochemical properties into the final product.

While direct, publicly documented instances of this compound in commercialized agrochemicals are not widespread, its structural analogy to key intermediates in the synthesis of major insecticides provides a compelling case for its potential application. This document will explore the utility of this compound in agrochemical synthesis, drawing parallels with the well-established synthesis of the neonicotinoid insecticide, dinotefuran, to provide a practical and insightful guide for researchers in the field.

Core Application: A Gateway to Novel Insecticides

The neonicotinoid insecticide dinotefuran features a 3-(aminomethyl)tetrahydrofuran core, which is crucial for its potent activity. The synthesis of this key intermediate has been the subject of extensive research, with various routes developed from different starting materials.[6][7] The structural similarity of this compound to precursors of this vital intermediate suggests its potential as a starting point for novel, chiral agrochemicals. The introduction of a methyl group on the tetrahydrofuran ring could influence the molecule's binding affinity to the target receptor, as well as its metabolic stability and environmental fate.

The following sections will detail a proposed synthetic pathway to convert this compound into a valuable amino-functionalized intermediate, analogous to the core of dinotefuran. This protocol is based on established and reliable organic chemistry transformations.

Experimental Protocols: Synthesis of a Chiral Agrochemical Intermediate

This section provides a detailed, step-by-step methodology for the conversion of this compound to trans-4-(aminomethyl)-3-methyltetrahydrofuran, a novel chiral intermediate for potential agrochemical candidates.

Workflow for the Synthesis of a Chiral Amino-Tetrahydrofuran Intermediate

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction to Amine A This compound B Tosylated Intermediate A->B TsCl, Pyridine C Azido Intermediate B->C NaN3, DMF D trans-4-(Aminomethyl)-3-methyltetrahydrofuran C->D H2, Pd/C or LiAlH4

Caption: Synthetic workflow from this compound to a chiral amine intermediate.

Protocol 1: Tosylation of this compound

Rationale: The conversion of the hydroxyl group into a good leaving group is the first crucial step. Tosylation is a classic and highly effective method for this transformation, proceeding with retention of stereochemistry at the carbinol center. The resulting tosylate is a stable, crystalline solid that is readily purified.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 volumes) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 10 volumes).

  • Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of trans-4-(Azidomethyl)-3-methyltetrahydrofuran

Rationale: The introduction of a nitrogen-containing functional group is achieved via nucleophilic substitution of the tosylate with sodium azide. This Sₙ2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group, providing a stereochemically defined azido intermediate. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.

Materials:

  • Tosylated this compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF (5-10 volumes) under a nitrogen atmosphere.

  • Add sodium azide (1.5 eq) and heat the mixture to 80-90 °C.

  • Stir the reaction at this temperature for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 10 volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be explosive; use appropriate safety precautions).

Protocol 3: Reduction of the Azide to the Primary Amine

Rationale: The final step involves the reduction of the azide to the corresponding primary amine. Two common and effective methods are catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is generally preferred for its milder conditions and easier work-up.

Method A: Catalytic Hydrogenation

Materials:

  • trans-4-(Azidomethyl)-3-methyltetrahydrofuran

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

Procedure:

  • Dissolve the azido intermediate (1.0 eq) in methanol or ethanol (10-20 volumes) in a hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

Materials:

  • trans-4-(Azidomethyl)-3-methyltetrahydrofuran

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF at 0 °C under a nitrogen atmosphere, add a solution of the azido intermediate (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with the solvent.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.

Data Presentation: Expected Yields and Purity

The following table summarizes the expected outcomes for the synthetic sequence, based on analogous transformations reported in the literature for similar substrates.

StepTransformationReagentsExpected Yield (%)Expected Purity (%)
1 TosylationTsCl, Pyridine85-95>95 (after purification)
2 Azide FormationNaN₃, DMF80-90>90 (after work-up)
3 Reduction to AmineH₂, Pd/C90-98>98 (after purification)

Mechanistic Insights and Stereochemical Considerations

The use of a stereochemically defined starting material like this compound allows for the synthesis of a chiral amine intermediate with high stereochemical purity. The stereocenter at the 3-position of the tetrahydrofuran ring remains unchanged throughout the proposed synthetic sequence. The stereocenter at the 4-position, where the hydroxyl group is located, undergoes a predictable inversion of configuration during the Sₙ2 reaction with sodium azide.

G cluster_0 Stereochemical Pathway A Starting Material (trans-configuration) B Tosylate (retention of configuration) A->B Tosylation C Azide (inversion of configuration) B->C SN2 with NaN3 D Final Amine (retention of configuration) C->D Reduction

Caption: Stereochemical progression of the synthesis.

This stereochemical control is of paramount importance in the design of modern agrochemicals, as the precise three-dimensional arrangement of atoms can dictate the molecule's interaction with its biological target.

Conclusion and Future Perspectives

This compound is a promising chiral building block for the synthesis of novel agrochemicals. Although its direct application in currently marketed products is not explicitly detailed in readily available literature, its structural features and the stereochemical control it offers make it a highly attractive starting material. The protocols outlined in this application note, based on well-established and high-yielding reactions, demonstrate a viable pathway to chiral amino-functionalized tetrahydrofuran derivatives. These intermediates can serve as valuable precursors for a new generation of insecticides, fungicides, or herbicides with potentially improved efficacy and selectivity. Further research into the incorporation of this and similar chiral tetrahydrofuran scaffolds into agrochemical discovery programs is highly warranted.

References

  • CN107417648A - The synthetic method of 3 amino methyl tetrahydrofurans - Google P
  • Tetrahydrofuran synthesis - Organic Chemistry Portal. [Link]

  • CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google P
  • Current status of chirality in agrochemicals | Request PDF - ResearchGate. [Link]

  • Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions | Request PDF - ResearchGate. [Link]

  • Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated Baeyer-Villiger oxidation - ResearchGate. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. [Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - NIH. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar. [Link]

  • Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews. [Link]

  • ES2719433T3 - Production of 2-substituted 4-methyl-tetrahydropyran from starting substances containing 2-alkyl-4,4-dimethyl-1,3-dioxane - Google P
  • The continuing significance of chiral agrochemicals - PMC - NIH. [Link]

  • A review of the toxicological and environmental hazards and risks of tetrahydrofuran. [Link]

  • Preparation of TMTHF - Patent US-10738021-B2 - PubChem. [Link]

  • Chirality in Agrochemicals: Precision for Safer Fields - Chiralpedia. [Link]

  • Tetrahydrofurfuryl alcohol (THFA) for use in crop - Agricultural Marketing Service. [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs - MDPI. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central. [Link]

  • Samarium - Wikipedia. [Link]

  • US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google P
  • Current status of chirality in agrochemicals - PubMed. [Link]

Sources

Application Note: Enhancing the Gas Chromatographic Analysis of trans-4-Methyltetrahydrofuran-3-ol Through Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of trans-4-Methyltetrahydrofuran-3-ol for analytical purposes, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and hydrogen-bonding capacity, direct GC analysis of this analyte can result in poor chromatographic peak shape, low sensitivity, and potential thermal instability. This note details two robust derivatization strategies—silylation and acylation—to overcome these challenges by increasing analyte volatility and thermal stability. We present step-by-step protocols, explain the chemical rationale behind experimental choices, and discuss method validation in accordance with established regulatory guidelines.

The Analytical Challenge: Direct Analysis of this compound

This compound is a small, polar heterocyclic alcohol. Its hydroxyl group makes it susceptible to intermolecular hydrogen bonding, which significantly lowers its volatility. When analyzed directly by GC, this compound often exhibits significant peak tailing due to strong interactions with active sites on the column and in the injector. This chromatographic behavior complicates accurate quantification and lowers detection sensitivity. Chemical derivatization is a requisite pre-analytical step to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety.[1]

Rationale for Derivatization: Improving Analytical Performance

The primary goal of derivatization in this context is to mask the active hydrogen of the hydroxyl group.[1][2] This chemical modification achieves several critical analytical improvements:

  • Increased Volatility: By replacing the polar O-H bond with a nonpolar group, intermolecular hydrogen bonding is eliminated, leading to a significant increase in vapor pressure and allowing for elution at lower temperatures.

  • Improved Peak Shape: Masking the hydroxyl group reduces interactions with active sites (e.g., free silanols) on the GC column surface, resulting in sharper, more symmetrical peaks.[1]

  • Enhanced Thermal Stability: The resulting derivatives are generally more stable at the elevated temperatures of the GC injector and column, preventing on-column degradation.[2]

  • Characteristic Mass Spectra: The derivatives produce unique and predictable fragmentation patterns in mass spectrometry, aiding in structural confirmation and improving sensitivity by shifting key ions to a higher mass range with less background noise.[1]

The two most common and effective derivatization strategies for alcohols are silylation and acylation.[2]

Silylation Protocol using MSTFA

Silylation is a robust and widely used technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[3] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that reacts smoothly with alcohols to form TMS ethers.[4] The reaction byproducts, N-methyltrifluoroacetamide and residual MSTFA, are highly volatile and generally do not interfere with the chromatography.

Chemical Reaction: Silylation

The hydroxyl group of this compound performs a nucleophilic attack on the silicon atom of MSTFA, leading to the formation of a TMS ether derivative.

G cluster_main Silylation Reaction Workflow Analyte This compound Plus1 + Arrow Heat (e.g., 70°C) Pyridine (optional catalyst) Reagent MSTFA Product TMS-ether Derivative Arrow->Product

Caption: Silylation of the analyte with MSTFA.

Detailed Experimental Protocol

Materials:

  • This compound sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (optional, as a catalyst)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare a solution of the sample in an anhydrous solvent at a concentration of approximately 1 mg/mL. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent.[3]

  • Reagent Addition: In a clean, dry 2 mL GC vial, add 100 µL of the sample solution.

  • Derivatization: Add 100 µL of MSTFA to the vial. If the analyte is sterically hindered or known to be unreactive, 10 µL of pyridine can be added as a catalyst.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[4][5]

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

Expected Results & Data

The derivatization adds a trimethylsilyl group, increasing the molecular weight by 72.15 Da.

ParameterUnderivatized AnalyteTMS-Derivatized AnalyteRationale for Improvement
Molecular Weight 102.13 g/mol 174.28 g/mol Shifts molecular ion to a cleaner region of the mass spectrum.
Expected M+ Ion m/z 102m/z 174Confirms successful derivatization.
Key Fragment Ion m/z 87 (M-15, loss of CH₃)m/z 159 (M-15, loss of CH₃)Characteristic loss from the TMS group.
Characteristic Ion -m/z 73 [Si(CH₃)₃]⁺A hallmark ion for TMS derivatives, useful for identification.
Volatility LowHighElimination of hydrogen bonding.
Peak Shape TailingSymmetricalReduced interaction with active sites on the column.

Acylation Protocol using Acetic Anhydride

Acylation is a highly effective alternative to silylation, converting the alcohol to a more volatile and stable ester derivative.[6] A common and efficient method uses acetic anhydride in the presence of pyridine. Pyridine acts as both a basic catalyst and a scavenger for the acetic acid byproduct, driving the reaction to completion.[7][8]

Chemical Reaction: Acylation

The hydroxyl group of the analyte reacts with acetic anhydride to form an acetate ester.

G cluster_main Acylation Reaction Workflow Analyte This compound Plus1 + Arrow Heat (e.g., 70°C) Pyridine (catalyst/scavenger) Reagent Acetic Anhydride Product Acetate Ester Derivative Arrow->Product

Caption: Acylation of the analyte with acetic anhydride.

Detailed Experimental Protocol

Materials:

  • This compound sample

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas for evaporation

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 100 µL of an appropriate solvent in a 2 mL GC vial.

  • Reagent Addition: Add 50 µL of pyridine followed by 50 µL of acetic anhydride to the vial.[7]

  • Reaction: Tightly cap the vial, vortex briefly, and heat at 70°C for 20-30 minutes.[7]

  • Workup: Cool the vial to room temperature. Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 200 µL of ethyl acetate or another suitable solvent for GC-MS analysis.

Expected Results & Data

Acylation adds an acetyl group, increasing the molecular weight by 42.04 Da.

ParameterUnderivatized AnalyteAcetyl-Derivatized AnalyteRationale for Improvement
Molecular Weight 102.13 g/mol 144.17 g/mol Increases mass, moving key ions away from low-mass interference.
Expected M+ Ion m/z 102m/z 144Confirms successful ester formation.
Key Fragment Ion m/z 87 (M-15)m/z 101 (M-43, loss of acetyl)Characteristic neutral loss for acetate esters.
Characteristic Ion -m/z 43 [CH₃CO]⁺A strong, characteristic ion for acetylated compounds.
Derivative Stability -High; acetyl derivatives are often more stable to hydrolysis than silyl ethers.[2]Suitable for samples with trace moisture or for longer-term storage.

Considerations for Chiral Analysis

Since this compound is a chiral molecule, separating its enantiomers may be necessary for pharmaceutical or biological studies. Derivatization is often a prerequisite for successful chiral GC analysis. The derivatized analyte can then be resolved on a chiral stationary phase column (e.g., cyclodextrin-based columns). The derivatization process itself, particularly under the mild conditions described, is not expected to cause racemization.

Alternative Strategy: Derivatization for LC-MS

While GC-MS is the preferred method for this volatile analyte, derivatization can also enable analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), which may be necessary for complex matrices. For LC-MS, derivatization aims to:

  • Improve Ionization Efficiency: Attaching a permanently charged group or a readily ionizable moiety (e.g., a tertiary amine) can significantly enhance the signal in electrospray ionization (ESI).[9][10]

  • Increase Retention: For highly polar analytes with poor retention on reversed-phase columns, derivatization with a hydrophobic group can improve chromatographic separation.[11]

Method Validation Principles

Any analytical method developed using these protocols must be validated for its intended purpose.[10] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing blank matrix and known impurities to ensure no interference with the derivatized analyte peak.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike-recovery studies in the relevant matrix.

  • Precision: Assessed at levels of repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., reaction time, temperature).

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10]

Conclusion

The direct GC-MS analysis of this compound is hampered by its polarity. Chemical derivatization via silylation with MSTFA or acylation with acetic anhydride/pyridine are effective strategies to significantly improve chromatographic performance and analytical sensitivity. The protocols provided herein are robust, based on well-established chemical principles, and serve as a strong foundation for developing a validated analytical method suitable for research and quality control environments.

References

  • Sessions, A. L. (n.d.). Acetate derivatives of alcohols. Caltech Geochemical and Organic Research Laboratories. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 132, 199-215.
  • Dettmer, K., Nürnberger, N., Kaspar, H., Gruber, M. A., Almstetter, M. F., & Oefner, P. J. (2011). Optimized workflow for on-line derivatization for targeted metabolomics approach by gas chromatography-mass spectrometry.
  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Knapp, D. R. (1979).
  • Regis Technologies, Inc. (n.d.). GC Derivatization. Retrieved from [Link]

  • Narumi, O., & Tsuboi, S. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols (pp. 1-4). Springer US.
  • U.S. Food and Drug Administration. (2000). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). GC Derivatization. Retrieved from [Link]

  • Higashi, T. (2015). Derivatization in LC–MS bioanalysis. Bioanalysis, 7(14), 1775-1799.
  • Das, A., & Srivastav, R. K. (2018). Derivatization Methods in GC and GC/MS.
  • Guo, K., & Li, L. (2009). Chemical derivatization for liquid chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 394(7), 1725-1741.

Sources

Troubleshooting & Optimization

Common byproducts in the synthesis of substituted tetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Ether

Welcome to the Technical Support Center for heterocyclic synthesis. Substituted tetrahydrofurans (THFs) are the structural backbones of critical polyether antibiotics (e.g., Monensin), acetogenins, and complex pharmaceuticals like Eribulin.[1][2]

While the target is a simple five-membered ether, the thermodynamic and kinetic traps surrounding its formation are complex.[2] This guide addresses the three most common failure modes: Elimination (Dienes) , Stereochemical Scrambling , and Premature Reduction .[1][2]

Module 1: Acid-Catalyzed Cyclization of 1,4-Diols

Primary Failure Mode: Elimination competing with Cyclization.[1]

The Issue

You are attempting to cyclize a 1,4-diol using a Brønsted or Lewis acid, but your yield is low, and NMR shows olefinic protons.

Mechanistic Diagnostics

The reaction proceeds via a protonated alcohol intermediate.[2][3] The desired pathway is an intramolecular


 (or 

-like) displacement of water. The competing pathway is E1 elimination, leading to dienes.[1][2]

Decision Matrix: Cyclization vs. Elimination

AcidCatalysis Start 1,4-Diol Substrate Protonation Protonation (-OH2+) Start->Protonation Branch Pathway Divergence Protonation->Branch Cyclization Intramolecular Attack (SN2/SN1-like) Branch->Cyclization Nucleophile Proximity Elimination E1 Elimination (-H+) Branch->Elimination High Temp / Steric Bulk Rearrange 1,2-Hydride Shift (Pinacol-Type) Branch->Rearrange Carbocation Stability Product Substituted THF (Target) Cyclization->Product Diene Conjugated Diene (Byproduct) Elimination->Diene Ketone Ketone/Aldehyde (Byproduct) Rearrange->Ketone

Figure 1: Mechanistic divergence in acid-catalyzed diol dehydration.[1] High temperatures and stable carbocations favor elimination and rearrangement over cyclization.[2][3]

Troubleshooting FAQ

Q: My LC-MS shows a mass corresponding to [M-18], but the NMR is messy. What happened? A: You likely formed the diene.[2][3] Both the THF and the diene are dehydration products ([M-H₂O]).[3]

  • Fix: Lower the reaction temperature. Elimination has a higher activation energy than cyclization.[1][2][3]

  • Fix: Switch acids. Strong mineral acids (

    
    ) favor elimination.[1][2][3] Use milder, lipophilic acids like p-Toluenesulfonic acid (pTsOH)  or resin-based catalysts (Amberlyst-15) in non-polar solvents to promote the 
    
    
    
    character.

Q: I see a carbonyl peak in the IR spectrum. A: You have triggered a Pinacol-like rearrangement.[3] If your diol forms a stable tertiary carbocation, a 1,2-hydride shift can occur before the ring closes, generating a ketone.[1][2]

  • Fix: Avoid acid catalysis for substrates prone to stable carbocations.[1][2][3] Switch to a Williamson ether synthesis approach (Base + Leaving Group) to avoid carbocation intermediates entirely.[1]

Module 2: Electrophilic Cyclization (Iodoetherification)

Primary Failure Mode: Stereochemical Mismatch (Baldwin's Rules & Cis/Trans Selectivity).[1]

The Issue

You are synthesizing a 2,5-disubstituted THF. You expect a single diastereomer, but you isolate a mixture or an acyclic iodohydrin.

Scientific Grounding: Baldwin's Rules & Stereocontrol

According to Baldwin's Rules , 5-exo-tet cyclizations are favored.[1][4][5] However, stereoselectivity (cis vs. trans) is governed by the transition state geometry (Inside-Alkoxy effect).[1]

  • Kinetic Product: Trans-2,5-THFs are generally favored due to minimized steric clash in the transition state [1].[2]

  • Byproduct Risk: If the "endo" attack is geometrically forced, or if the nucleophile is weak, the reaction stalls at the iodohydrin stage.[2][3]

Standard Operating Procedure: Stereoselective Iodoetherification
ParameterSpecificationReason
Substrate

-unsaturated alcohol
Precursor for 5-exo cyclization.[1][6]
Reagent Iodine (

) or NIS (N-Iodosuccinimide)
Electrophile source.[1]
Base

or 2,4,6-collidine
Neutralizes HI byproduct to prevent acid-catalyzed ring opening.[1][2]
Solvent Acetonitrile (

) or Ether
Polar aprotic solvents stabilize the iodonium intermediate.[1][2][3]
Temp

to

Low temp maximizes diastereoselectivity (Kinetic control).[1]

Step-by-Step Protocol:

  • Preparation: Dissolve alkene-alcohol (1.0 equiv) in dry

    
     (0.1 M) under Argon.
    
  • Buffering: Add

    
     (3.0 equiv) to suspension.
    
  • Activation: Cool to

    
    . Add 
    
    
    
    (2.5 equiv) portion-wise.[1][2][3] Do not dump all at once.
  • Monitoring: Monitor TLC for the disappearance of the non-polar alkene.

    • Self-Validation Check: The product should be more polar than the starting alkene but less polar than the iodohydrin byproduct.[2][3]

  • Quench: Add saturated aqueous

    
     until the iodine color vanishes.
    
  • Workup: Extract with ether. Wash with brine.[1][2][3]

Q: Why did I get the 6-membered ring (THP) instead of THF? A: You likely violated the preference for 5-exo-tet by using a substrate where the alkene was positioned for a 6-endo-tet attack (often if the alkene is substituted).

  • Check: Verify your substrate chain length.[1][2][3] A 4-penten-1-ol derivative gives THF (5-exo). A 5-hexen-1-ol derivative gives THP (6-exo).

Module 3: Radical Cyclization

Primary Failure Mode: Premature Reduction (The "Straight Chain" Byproduct).[1][2][3]

The Issue

You are using tributyltin hydride (


) to cyclize a halo-ether. You isolate the de-halogenated linear alcohol instead of the cyclic ether.[2][3]
Mechanistic Diagnostics

This is a race condition.[1][2][3][7] The carbon radical has two choices:

  • Intramolecular Cyclization: Rate constant

    
     (for 5-exo).[1]
    
  • Intermolecular H-Abstraction: Rate constant

    
     (from 
    
    
    
    ) [2].[1]

If the concentration of


 is too high, H-abstraction wins, and you get the reduced byproduct.[2]

Radical Pathway Workflow

RadicalCyc Precursor Halo-Ether (R-X) Radical Alkyl Radical (R•) Precursor->Radical Initiation Cyclization 5-exo-trig Cyclization Radical->Cyclization Dilution Favors Abstraction H-Abstraction (Intermolecular) Radical->Abstraction High Conc Favors ProductRad Cyclized Radical Cyclization->ProductRad FinalProd Substituted THF ProductRad->FinalProd +H• Byproduct Reduced Alcohol (Linear) Abstraction->Byproduct

Figure 2: The kinetic competition in radical cyclization. Success depends on the relative rates of cyclization vs. bimolecular hydrogen abstraction.

Troubleshooting FAQ

Q: How do I stop the radical from just grabbing a hydrogen? A: You must artificially lower the concentration of the H-donor (


).[3]
  • Protocol Fix: Use Syringe Pump Addition . Do not add the tin hydride all at once.[2][3] Add a dilute solution of

    
     and AIBN over 4–6 hours to a refluxing solution of your substrate.[1][2] This keeps the steady-state concentration of 
    
    
    
    low, favoring the unimolecular cyclization (
    
    
    ) over the bimolecular reduction (
    
    
    ).

Q: I am trying to form a 2,5-trans THF via radical means, but selectivity is poor. A: Radical cyclizations via 5-exo-trig usually proceed via a chair-like transition state, which favors 2,5-cis stereochemistry (Beckwith-Houk model) [3].[1]

  • Fix: If you need trans, you may need to use steric bulk on the ring to force a boat-like transition state or switch to the ionic Iodoetherification method (Module 2), which generally favors trans.[2]

References

  • Wolfe, J. P., & Hay, M. B. (2004).[1][2] Stereoselective synthesis of tetrahydrofurans via the palladium-catalyzed reaction of aryl bromides with gamma-hydroxy alkenes. Tetrahedron, 60(5), 1345–1352.[1][2] [Link][1]

  • Chatgilialoglu, C., Ingold, K. U., & Scaiano, J. C. (1981).[1][2] Rate constants and Arrhenius parameters for the reactions of primary, secondary, and tertiary alkyl radicals with tri-n-butyltin hydride. Journal of the American Chemical Society, 103(26), 7739–7742.[1][2] [Link]

  • Beckwith, A. L. J., & Schiesser, C. H. (1985).[1][2] A force-field study of the transition structures for the cyclization of alkenyl radicals. Tetrahedron, 41(19), 3925–3941.[1][2] [Link]

  • Baldwin, J. E. (1976).[1][2][5][8] Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736.[1][2] [Link]

Sources

Technical Support Center: Purification of trans-4-Methyltetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of trans-4-Methyltetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this polar heterocyclic compound.

As Senior Application Scientists, we understand that purification is often a critical and challenging step in any synthetic workflow. The advice herein is based on established chemical principles and field-proven insights to ensure you can achieve your desired purity with confidence.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for this compound.

Q1: What are the key physical properties of this compound that influence its purification?

A1: Understanding the physical properties is the first step in designing a robust purification strategy. While specific experimental data for this exact compound is not widely published, we can infer its properties based on similar structures like 3-hydroxytetrahydrofuran[1] and 2-methyltetrahydrofuran.[2][3]

PropertyEstimated Value / CharacteristicRationale & Impact on Purification
Molecular Weight 102.13 g/mol Standard for a small molecule.
Polarity HighThe presence of a hydroxyl group and an ether linkage makes the molecule very polar. This is the most critical factor, heavily influencing the choice of chromatographic conditions.[4][5]
Boiling Point (est.) ~180-195 °C (atm. pressure)The hydroxyl group allows for hydrogen bonding, significantly increasing the boiling point compared to non-hydroxylated analogs. Vacuum distillation is strongly recommended to prevent thermal decomposition.
Melting Point (est.) Low (likely near or below room temp.)The molecule is likely a liquid or a low-melting solid at ambient temperature, which can make purification by recrystallization challenging due to "oiling out".[6][7][8]
Solubility Soluble in polar solvents (water, methanol, ethanol); moderately soluble in less polar solvents (ethyl acetate, dichloromethane).High polarity dictates good solubility in polar protic and aprotic solvents.
Q2: What is the recommended first-pass purification method for crude this compound?

A2: For a crude reaction mixture, vacuum distillation is the recommended initial purification method. This technique is effective at removing non-volatile impurities (e.g., salts, catalyst residues) and high-boiling point byproducts. Given the estimated atmospheric boiling point, distillation at reduced pressure is essential to prevent potential decomposition.

Q3: My primary impurity is the cis-4-Methyltetrahydrofuran-3-ol diastereomer. How can I separate it?

A3: Separating diastereomers is a common challenge. While fractional vacuum distillation might provide some enrichment, complete separation of cis and trans isomers typically requires a high-resolution technique like column chromatography .[9] Due to the high polarity of the molecule, careful selection of the stationary and mobile phases is critical. Refer to the Troubleshooting Guide (Q6) for specific chromatographic strategies.

Purification Strategy Workflow

The choice of purification technique depends on the nature of the impurities. The following diagram outlines a general decision-making workflow.

G start Crude Product: This compound impurity_check Identify Impurities (TLC, GC-MS, NMR) start->impurity_check distillation Vacuum Distillation impurity_check->distillation Non-volatile or high-boiling impurities chromatography Column Chromatography impurity_check->chromatography Isomers (cis/trans) or structurally similar impurities acid_base Acid-Base Extraction impurity_check->acid_base Acidic or basic impurities distillation->chromatography Isomers remain final_product Pure Product (>98%) distillation->final_product Purity sufficient chromatography->final_product acid_base->distillation

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Distillation Issues
Q4: My product purity is low after vacuum distillation, and I suspect a close-boiling impurity. What can I do?

A4: This is a common issue, especially if the impurity is the cis isomer or a structural analog.

Causality: Simple distillation is often insufficient to separate compounds with boiling points that differ by less than 25 °C.

Solutions:

  • Fractional Vacuum Distillation: The most direct solution is to increase the separation efficiency of your distillation.

    • Mechanism: Using a fractionating column (e.g., Vigreux or packed column) provides a large surface area for repeated vaporization-condensation cycles, effectively creating multiple theoretical plates that enrich the more volatile component at the top of the column.

    • Protocol:

      • Assemble a fractional distillation apparatus for vacuum operation. Ensure all joints are properly sealed with vacuum grease.

      • Pack the column with a suitable material (e.g., Raschig rings or metal sponge) if using a packed column.

      • Heat the distillation flask slowly using a heating mantle to establish a gentle reflux within the column.

      • Insulate the column with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.

      • Slowly collect the fractions, monitoring the head temperature. A stable temperature plateau indicates the collection of a pure fraction. A gradual temperature increase suggests a mixture of components is distilling.

  • Check for Azeotropes: Some impurities may form a minimum- or maximum-boiling azeotrope with your product, making separation by distillation impossible. Consider an alternative purification method like chromatography if this is suspected.

Q5: The compound appears to be decomposing in the distillation flask, even under vacuum. How can I prevent this?

A5: Thermal decomposition can occur if the pot temperature is too high, even under reduced pressure.

Causality: Hydroxylated compounds can be susceptible to acid- or base-catalyzed elimination reactions (dehydration) at elevated temperatures. Trace acidic or basic residues in your crude material can catalyze this decomposition.

Solutions:

  • Lower the Pressure: Use a higher-performance vacuum pump to achieve a lower pressure. This will reduce the boiling point of your compound and therefore the required pot temperature.

  • Pre-neutralize the Crude Material: Before distilling, wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) followed by brine to remove any acidic impurities. Ensure the material is thoroughly dried before distillation.

  • Use a Milder Heat Source: Employ a water or oil bath for more uniform and controlled heating compared to a heating mantle.

Chromatography Issues
Q6: My compound is streaking badly on a silica gel column, leading to poor separation. Why is this happening and how do I fix it?

A6: Streaking, or tailing, is a very common problem when purifying polar compounds like alcohols on standard silica gel.[4]

Causality: The acidic silanol groups (Si-OH) on the surface of silica gel can strongly and sometimes irreversibly adsorb the polar hydroxyl group of your molecule. This leads to a slow, continuous elution from the column rather than a sharp band.

Solutions:

  • Add a Mobile Phase Modifier: Neutralize the acidic sites on the silica gel.

    • For Basic Compounds: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase.[4]

    • For General Polarity: Adding a small amount of methanol to a less polar solvent system (e.g., ethyl acetate/hexanes) can help to compete for binding sites and improve peak shape.

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. For a polar alcohol, neutral or basic alumina is often a better choice.[4]

    • Reversed-Phase (C18) Chromatography: This is an excellent method for purifying highly polar compounds.[4] The stationary phase is non-polar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The compound will elute based on its hydrophobicity.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for very polar analytes. It uses a polar stationary phase (like silica or a bonded diol phase) with a mobile phase rich in an organic solvent like acetonitrile and a small amount of water.[5][10]

Step-by-Step Protocol: Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile).

  • Column Equilibration: Equilibrate a C18 flash column with the initial mobile phase until the baseline is stable.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin elution with a shallow gradient. For example, start with 95:5 water:acetonitrile and gradually increase the acetonitrile concentration to 50:50 over 10-15 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure (e.g., rotary evaporator). Note that removing water can require freeze-drying (lyophilization) for complete removal.

Recrystallization Issues
Q7: I'm trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

A7: "Oiling out" is a frequent problem for low-melting point compounds where the saturated solution, upon cooling, reaches a temperature above the compound's melting point before crystallization can occur.[6][8]

Causality: The compound precipitates from the solution as a supercooled liquid (an oil) rather than a solid crystalline lattice. This oil often traps impurities, defeating the purpose of recrystallization.

Solutions:

  • Slow Down the Cooling Process: Rapid cooling encourages oiling. Allow the hot, saturated solution to cool to room temperature very slowly, and then gradually cool it further in an ice bath or refrigerator. Ensure the flask is not disturbed.[7]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4][7]

  • Add a Seed Crystal: If you have a small amount of pure solid material, add a tiny crystal to the cooled solution to induce crystallization.[4][7]

  • Use a More Dilute Solution: Add more hot solvent to the oiled-out mixture until it redissolves. A more dilute solution means the saturation point will be reached at a lower temperature, hopefully one that is below the compound's melting point. This may, however, reduce the overall yield.[8]

  • Change the Solvent System:

    • Low-Temperature Recrystallization: Choose a solvent in which your compound is soluble at room temperature but sparingly soluble at very low temperatures (e.g., -78 °C, dry ice/acetone bath). Solvents like acetone or pentane can be suitable.[8]

    • Solvent Pairs: Use a binary solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[11]

G cluster_0 Fractional Distillation Setup A Heating Mantle B Distilling Flask (Crude Product) A->B Heat C Fractionating Column (e.g., Vigreux) B->C D Thermometer C->D E Condenser D->E F Vacuum Adapter E->F G Receiving Flask F->G I Cold Trap F->I H Vacuum Source I->H

Sources

Technical Guide: Catalyst Selection for the Synthesis of trans-4-Methyltetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists. It prioritizes actionable decision-making frameworks, experimental troubleshooting, and mechanistic clarity over generic descriptions.

Document ID: TS-CAT-THF-04 Target Molecule: trans-4-Methyltetrahydrofuran-3-ol (CAS: 387357-58-6 / 1932424-95-7) Core Challenge: Controlling the diastereomeric ratio (dr) to favor the trans-isomer (thermodynamic) over the cis-isomer (kinetic) during the reduction of 4-methyltetrahydrofuran-3-one.

Decision Matrix: Catalyst Selection Strategy

The selection of a catalyst depends heavily on your required diastereomeric excess (de), scale, and available equipment. Use the following logic flow to determine the optimal approach.

CatalystSelection Start Start: Select Synthesis Goal Scale What is your scale? Start->Scale Purity Required Stereopurity (dr)? Scale->Purity Lab/Pilot (<1kg) Chem Route B: Heterogeneous Hydrogenation (Ru/C, Rh/C) Lower Selectivity (Requires Equilibration) Scalable/Low Cost Scale->Chem Industrial (>100kg) Bio Route A: Biocatalysis (KREDs) High Selectivity (>99:1 dr) Mild Conditions Purity->Bio Strict Trans (>95:5) Purity->Chem Mixture Acceptable (Separation Planned) Hydride Route C: Bulky Hydrides (L-Selectride) Stoichiometric (Not Catalytic) Good Trans-Selectivity Purity->Hydride Moderate Trans (>80:20) Success Target: this compound Bio->Success High Yield/High dr Equilibrate Equilibrate Chem->Equilibrate Isomerization Step Required Equilibrate->Success

Figure 1: Decision tree for catalyst and reagent selection based on scale and stereochemical requirements.

Route A: Biocatalysis (Recommended for High Purity)

For pharmaceutical applications requiring high optical and diastereomeric purity, Ketoreductases (KREDs) are the gold standard. Unlike chemical catalysts, enzymes can be evolved to overcome the inherent steric bias that favors cis-addition.

Mechanism & Protocol
  • Catalyst: Engineered KREDs (e.g., Lactobacillus or Saccharomyces origin).

  • Cofactor: NADPH/NADP+ (regenerated via Glucose Dehydrogenase/Glucose).

  • Reaction Type: Asymmetric enzymatic reduction.

  • Selectivity: Can achieve >99:1 dr (trans) and >99% ee.

Standard Protocol (Lab Scale):

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Substrate: 4-Methyltetrahydrofuran-3-one (50 g/L).

  • Catalyst: KRED (10-20 mg/mL) + GDH (cofactor recycling).

  • Conditions: 30°C, 24h, mild agitation.

  • Workup: Extraction with MTBE or Ethyl Acetate.

Troubleshooting (Q&A)

Q: The reaction stalls at 50% conversion. Is the enzyme dead?

  • Diagnosis: This often indicates product inhibition or pH drift.

  • Fix:

    • Check pH: Gluconic acid is produced during cofactor regeneration (if using Glucose/GDH), which lowers pH. Ensure strong buffering or use a pH-stat to maintain pH 7.0.

    • Cofactor Depletion: Add more NADP+ (catalytic amount) or check the activity of the recycling enzyme (GDH).

Q: I am getting the cis-isomer instead of trans.

  • Cause: You are likely using a "Prelog" rule enzyme when you need an "Anti-Prelog" variant, or the enzyme is guided by the methyl group's steric bulk to attack from the trans face (forcing the OH to be cis).

  • Fix: Screen a KRED library. Specific "Trans-Selective" panels are available from vendors like Codexis or Johnson Matthey. You need an enzyme that directs hydride attack cis to the methyl group (sterically disfavored chemically, but possible enzymatically).

Route B: Heterogeneous Hydrogenation (Scalable)

Heterogeneous hydrogenation is cost-effective but chemically biased toward the cis-isomer due to the "haptophilicity" effect—the substrate binds to the metal surface with the methyl group pointing away from the catalyst, leading to hydride addition from the face opposite the methyl group.

Mechanism & Selectivity Control
  • Kinetic Product: cis-4-Methyltetrahydrofuran-3-ol (Hydride adds anti to the methyl).

  • Thermodynamic Product: this compound (Pseudo-diequatorial conformation minimizes eclipsing).

To obtain the trans-isomer using metal catalysts, you often rely on Thermodynamic Equilibration post-reduction.

Recommended Catalysts
CatalystMetal LoadingPressure (H2)SolventPrimary Outcome
Ru/C 5%20-50 barWater/MeOHMix (favoring cis initially)
Rh/C 5%5-20 barEtOHHigh cis selectivity (Kinetic)
Raney Ni -50 barMeOHMix
Protocol for Trans-Enrichment (Isomerization)

Since the trans-isomer is generally more thermodynamically stable in 1,2-disubstituted cyclopentane-like systems:

  • Hydrogenation: Run standard hydrogenation (Ru/C, 50 bar, 80°C). Result: ~60:40 cis:trans.

  • Equilibration (The "Fix"):

    • Add a base (e.g., NaOMe or KOtBu, 0.1 eq) to the crude mixture.

    • Heat to reflux (60-80°C) for 4-12 hours.

    • Mechanism: MPV-type redox or enolization allows the alcohol stereocenter to invert to the more stable trans configuration.

Troubleshooting (Q&A)

Q: My catalyst is poisoning rapidly (conversion stops).

  • Cause: The furanone precursor often contains trace halides or sulfur if prepared via cyclization routes.

  • Fix:

    • Pre-treat the substrate with activated carbon.

    • Switch to Ru/C , which is generally more robust against poisoning than Pd or Pt.

Q: I cannot separate the cis and trans isomers by distillation.

  • Insight: The boiling point difference is often small (<5°C).

  • Fix:

    • Chromatography: Use silica gel with a gradient of Hexane/EtOAc. The trans-isomer (less polar due to intramolecular H-bonding shielding or dipole cancellation) usually elutes first.

    • Derivatization: Acylate the mixture (Acetic anhydride). The diastereomeric esters may be easier to separate by distillation or crystallization.

Route C: Chemical Hydride Reduction (Stoichiometric)

While not "catalytic," this is the most common lab-scale method.

  • NaBH4 / MeOH: Small hydride. Attacks from the less hindered face (anti to Methyl). Major Product: cis.

  • L-Selectride (LiB(sec-Bu)3H): Bulky hydride. Extreme steric sensitivity.

    • Scenario: If the methyl group blocks the "top" face effectively, L-Selectride attacks from the "bottom".

    • Result: This often enhances the selectivity for the kinetic product (cis).

  • To get trans chemically:

    • Meerwein-Ponndorf-Verley (MPV) Reduction: Al(OiPr)3 in Isopropanol. This is a reversible reaction that operates under thermodynamic control, significantly favoring the trans -isomer.

Summary Table of Selectivity
MethodReagent/CatalystDominant IsomerMechanism
Standard Hydrogenation H2, Rh/CCis (Major)Kinetic (Steric approach control)
Small Hydride NaBH4Cis (Major)Kinetic
Bulky Hydride L-SelectrideCis (High de)Kinetic (Steric amplification)
Equilibrating Reduction Al(OiPr)3 (MPV)Trans (Major)Thermodynamic Stability
Biocatalysis Specific KREDTrans (Tunable)Enzyme Pocket Geometry

References

  • Thermodynamic Stability of Cyclic Isomers: BenchChem. An In-depth Technical Guide to the Thermodynamic Stability of Cis- and Trans-Fused Dicyclononanes and Their Analogs.

  • Synthesis of Tetrahydrofurans: Organic Chemistry Portal. Synthesis of tetrahydrofurans: Recent Literature.

  • Trans-4-Amino-Tetrahydrofuran-3-ol (Analogous Structure): PubChem Compound Summary for CID 9793712.

  • Stereoselective Reduction Strategies: MDPI. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.

  • Biocatalytic Reduction of Cyclic Ketones: Frontiers in Microbiology. Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds.

Impact of solvent on the stereoselectivity of "trans-4-Methyltetrahydrofuran-3-ol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trans-4-Methyltetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in this critical synthesis. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.

Introduction: The Challenge of Stereoselectivity

The synthesis of this compound, a valuable building block in medicinal chemistry, often presents a significant hurdle: controlling the stereochemistry to favor the desired trans isomer over the cis diastereomer. The choice of solvent is a pivotal, yet often nuanced, parameter that can dramatically influence the diastereomeric ratio (d.r.) of the product. This guide will explore the mechanistic underpinnings of solvent effects and provide practical, actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing a low trans:cis diastereomeric ratio. What are the primary factors I should investigate?

A low diastereomeric ratio is a common issue and can typically be traced back to a few key experimental variables. The solvent, temperature, and choice of reagents, particularly Lewis acids, are all interconnected and can significantly impact the transition state energies of the cyclization step, thus dictating the stereochemical outcome.

Troubleshooting Workflow:

  • Solvent Screening: The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent are critical. A solvent that can effectively stabilize the transition state leading to the trans product is desired. We recommend a systematic screen of solvents with varying properties.

  • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the thermodynamically more stable transition state.[1]

  • Reagent and Catalyst Selection: The nature of the starting materials and any catalysts used (e.g., Lewis acids) can have a profound effect on the stereochemical course of the reaction.

Below is a troubleshooting workflow to improve diastereoselectivity:

G start Low trans:cis Ratio Observed solvent Is the solvent optimized? start->solvent temp Is the temperature optimized? solvent->temp No solution1 Screen solvents (polar aprotic, non-coordinating). solvent->solution1 Yes reagents Are reagents/catalysts optimal? temp->reagents No solution2 Lower the reaction temperature (e.g., -78 °C). temp->solution2 Yes solution3 Screen alternative Lewis acids or other reagents. reagents->solution3 No end High trans:cis Ratio Achieved reagents->end Yes solution1->temp solution2->reagents solution3->end

Caption: Troubleshooting workflow for improving diastereoselectivity.

FAQ 2: How does the choice between a protic and an aprotic solvent affect the stereoselectivity?

The ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) can have a profound impact on the reaction mechanism.

  • Protic Solvents (e.g., methanol, water): These solvents can form hydrogen bonds with anionic intermediates and starting materials, potentially altering their reactivity and conformation.[2] In some cases, this can lead to a decrease in stereoselectivity by creating multiple competing reaction pathways with similar activation energies. However, in specific syntheses, intramolecular hydrogen bonding between hydroxyl groups on the substrate can be crucial for high diastereoselectivity, and the solvent can mediate this effect.[2][3]

  • Aprotic Solvents (e.g., dichloromethane, tetrahydrofuran, toluene): These solvents do not have O-H or N-H bonds and therefore cannot act as hydrogen bond donors.[4]

    • Polar Aprotic Solvents (e.g., DCM, THF): These can stabilize charged intermediates through dipole-dipole interactions without forming strong hydrogen bonds, which can be beneficial for certain reaction mechanisms.

    • Nonpolar Aprotic Solvents (e.g., toluene, pentane): These have a minimal influence on the stability of polar transition states. In some cases, this can lead to higher stereoselectivity as the intrinsic conformational preferences of the substrate dominate the stereochemical outcome.

In Practice: For many cyclization reactions leading to substituted tetrahydrofurans, non-coordinating, polar aprotic solvents like dichloromethane (DCM) often provide a good starting point for achieving high diastereoselectivity.[4]

FAQ 3: Can you provide a more detailed explanation of the mechanistic role of the solvent?

The solvent influences the stereochemical outcome by differentially stabilizing the diastereomeric transition states. In the formation of this compound, let's consider a plausible intramolecular cyclization pathway. The transition state leading to the trans product will have a different geometry and charge distribution compared to the transition state for the cis product.

A solvent can:

  • Stabilize Charged Intermediates: Polar solvents can stabilize any charged intermediates or transition states, potentially lowering the activation energy of the reaction.

  • Mediate Intramolecular Interactions: Solvents can influence the extent of intramolecular hydrogen bonding, which can pre-organize the substrate into a conformation that preferentially leads to one diastereomer.[2][3]

  • Cage Effects: Solvent molecules can "cage" the reactants, influencing their relative orientation during the bond-forming step.

The following diagram illustrates a simplified reaction coordinate where the solvent preferentially stabilizes the transition state leading to the trans product.

G Reactants Reactants TS_trans Transition State (trans) Reactants->TS_trans ΔG‡ (trans) TS_cis Transition State (cis) Reactants->TS_cis ΔG‡ (cis) trans-Product trans-Product cis-Product cis-Product TS_trans->trans-Product TS_cis->cis-Product

Caption: Solvent-mediated stabilization of the trans transition state.

Data on Solvent Effects

SolventSolvent TypeExpected trans:cis Ratio (Illustrative)Rationale
Dichloromethane (DCM)Polar Aprotic90:10Good balance of polarity to support the reaction without strong coordination that could interfere with the desired transition state geometry.
TolueneNonpolar Aprotic85:15Low polarity may favor the intrinsically more stable transition state leading to the trans product.
Tetrahydrofuran (THF)Polar Aprotic, Coordinating70:30Coordinating nature might compete with intramolecular interactions, slightly reducing selectivity.
Acetonitrile (MeCN)Polar Aprotic, Coordinating65:35Stronger coordination than THF could further disrupt the desired transition state.
Methanol (MeOH)Polar Protic50:50Hydrogen bonding can create multiple competing pathways, leading to poor selectivity.

Note: This data is illustrative and actual results will depend on the specific reaction conditions (e.g., temperature, catalyst). A systematic experimental screen is always recommended.

Experimental Protocol: General Procedure for Solvent Screening

This protocol outlines a general method for screening solvents to optimize the diastereoselectivity of the synthesis.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material (e.g., a suitable unsaturated diol or epoxy alcohol) in the solvent to be tested to a concentration of 0.1 M.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Reagent Addition: Add the cyclization promoter (e.g., a Lewis acid or other catalyst) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate for an acidic reaction).

  • Workup: Warm the mixture to room temperature and perform a standard aqueous workup. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or Gas Chromatography (GC).

References

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of chemical research, 39(7), 524–535. [Link]

  • Angle, S. R., & Mattson-Hoss, M. K. (2007). Stereoselective synthesis of 3-alkyl-2-aryltetrahydrofuran-4-ols: total synthesis of (+/-)-paulownin. The Journal of organic chemistry, 72(22), 8351–8359. [Link]

  • Ramachandran, P. V., & Chanda, P. B. (2012). Solvent- or temperature-controlled diastereoselective aldol reaction of methyl phenylacetate. Organic letters, 14(16), 4346–4349. [Link]

  • White, J. D., & Shaw, S. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 81(24), 12345-12363. [Link]

  • Macmillan, D. W. C., et al. (2015). O–H hydrogen bonding promotes H-atom transfer from a C–H bonds for C-alkylation of alcohols. Science, 349(6255), 1523-1527. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Google Patents. (n.d.). Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels.

Sources

Technical Support Center: Navigating the Stability of trans-4-Methyltetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for trans-4-Methyltetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. As a valued scientific partner, we are committed to providing you with in-depth technical insights and practical troubleshooting advice to ensure the integrity of your experiments and the successful progression of your research.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, addressing common stability challenges encountered during the handling, storage, and application of this compound. Our approach is grounded in fundamental chemical principles and draws upon extensive experience with related cyclic ether structures.

General Stability Profile

This compound, a substituted tetrahydrofuran, is a relatively stable compound under standard laboratory conditions. However, like many cyclic ethers, its stability can be compromised by various factors, including pH, temperature, and exposure to oxidizing agents. Understanding these sensitivities is crucial for maintaining the compound's purity and preventing the formation of unwanted byproducts that could interfere with your downstream applications.

Troubleshooting Guides & FAQs

Issue 1: Observed Degradation Under Acidic or Basic Conditions

Question: We've noticed a decrease in the purity of our this compound sample after exposure to acidic or basic conditions during a reaction work-up. What could be the cause, and how can we mitigate this?

Answer:

The tetrahydrofuran ring is susceptible to cleavage under strong acidic or basic conditions, a reaction that can be exacerbated by elevated temperatures. While specific data for this compound is not extensively documented, the behavior of related cyclic ethers like tetrahydrofuran (THF) provides valuable insights.

Causality:

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen can be protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack. This can lead to ring-opening reactions, forming various degradation products.

  • Base-Mediated Decomposition: While generally more stable to bases than acids, prolonged exposure to strong bases, especially at higher temperatures, can also promote decomposition pathways.

Troubleshooting Protocol:

  • pH Neutralization: Whenever possible, neutralize the reaction mixture to a pH range of 5-7 before introducing or isolating this compound.[1]

  • Buffer Selection: If your experimental conditions permit, utilize a buffered system to maintain a stable pH.

  • Temperature Control: Perform any necessary extractions or work-up procedures at reduced temperatures (0-5 °C) to minimize the rate of potential degradation reactions.

  • Minimize Exposure Time: Reduce the duration of contact with acidic or basic aqueous layers. Prompt separation of layers is recommended.

Table 1: General pH Stability of Related Pharmaceutical Compounds

Compound ClassOptimal pH Range for StabilityCommon Degradation Pathway
Beta-Lactam AntibioticsSlightly Acidic to NeutralHydrolysis of the beta-lactam ring
AspirinAcidic (around pH 3)Hydrolysis to salicylic acid
InsulinSlightly Acidic (around pH 4.5)Aggregation and degradation at higher pH

This table provides a general overview of pH-dependent stability for different compound classes to illustrate the importance of pH control.[2]

Issue 2: Suspected Oxidative Degradation and Peroxide Formation

Question: Our analytical data suggests the presence of impurities in our aged sample of this compound. Could this be due to oxidation, and what are the risks?

Answer:

Yes, oxidative degradation is a significant concern for cyclic ethers. Ethers can react with atmospheric oxygen to form peroxides, which are unstable and can be explosive, especially upon concentration. The presence of a hydroxyl group in this compound may influence its susceptibility to oxidation compared to unsubstituted THF. Studies on the related compound 4-Methyltetrahydropyran (4-MeTHP) have shown that it can undergo oxidative degradation.[3][4]

Causality:

  • Free Radical Formation: The reaction with oxygen is a free-radical chain reaction that is often initiated by light or heat.

  • Peroxide Formation: The primary oxidation products are hydroperoxides, which can further react to form a variety of other degradation products.

Preventative Measures & Troubleshooting:

  • Inert Atmosphere: Store and handle this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Storage Conditions: Keep the compound in a cool, dark place. A supplier recommends storing it sealed in a dry, room temperature environment in a dark place.[5]

  • Antioxidant Addition: For long-term storage, consider the addition of a radical scavenger, such as butylated hydroxytoluene (BHT), which is commonly used to stabilize ethers like 2-methyltetrahydrofuran.[6]

  • Peroxide Testing: Regularly test for the presence of peroxides in older samples, especially before distillation or concentration. Standard peroxide test strips are commercially available and easy to use.

Experimental Protocol: Peroxide Test

  • Add 1-2 mL of the this compound sample to a clean, dry test tube.

  • Add an equal volume of a freshly prepared 10% aqueous solution of potassium iodide (KI).

  • Add a few drops of a 1% starch solution.

  • Shake the mixture vigorously for 30 seconds.

  • A blue-black color indicates the presence of peroxides.

Diagram 1: Inferred Oxidative Degradation Pathway

G This compound This compound Radical Intermediate Radical Intermediate This compound->Radical Intermediate O2, light/heat Hydroperoxide Hydroperoxide Radical Intermediate->Hydroperoxide + O2, + H• Degradation Products Degradation Products Hydroperoxide->Degradation Products Further Reactions

Caption: Inferred pathway for oxidative degradation.

Issue 3: Thermal Instability and Impurity Formation at Elevated Temperatures

Question: We are using this compound in a high-temperature reaction and are observing the formation of unknown impurities. What is the thermal stability of this compound?

Answer:

Causality:

  • Bond Cleavage: At high temperatures, weaker bonds within the molecule can break, leading to the formation of reactive intermediates and subsequent rearrangement or decomposition products.

  • Catalytic Decomposition: The presence of certain metals or acidic/basic impurities can lower the decomposition temperature.

Recommendations for High-Temperature Applications:

  • Reaction Monitoring: Closely monitor the reaction progress by techniques like TLC, GC, or LC-MS to identify the onset of impurity formation.

  • Temperature Optimization: Determine the minimum temperature required for your transformation to proceed at an acceptable rate.

  • Inert Atmosphere: High-temperature reactions should always be conducted under an inert atmosphere to prevent concurrent oxidative degradation.

  • Material Compatibility: Ensure the reaction vessel is made of a non-reactive material, such as glass or a suitable alloy.

Diagram 2: Troubleshooting Workflow for Thermal Instability

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies Impurity Formation at High Temp Impurity Formation at High Temp Analyze Impurities (LC-MS, GC-MS) Analyze Impurities (LC-MS, GC-MS) Impurity Formation at High Temp->Analyze Impurities (LC-MS, GC-MS) Review Reaction Conditions Review Reaction Conditions Analyze Impurities (LC-MS, GC-MS)->Review Reaction Conditions Assess Material Compatibility Assess Material Compatibility Review Reaction Conditions->Assess Material Compatibility Optimize Temperature Optimize Temperature Assess Material Compatibility->Optimize Temperature Minimize Reaction Time Minimize Reaction Time Optimize Temperature->Minimize Reaction Time Use Inert Atmosphere Use Inert Atmosphere Minimize Reaction Time->Use Inert Atmosphere

Caption: Workflow for addressing thermal instability issues.

Issue 4: Incompatibility with Certain Reagents

Question: Are there any common laboratory reagents that are incompatible with this compound?

Answer:

Yes, several classes of reagents can react with this compound, leading to its degradation or the formation of hazardous substances.

Incompatible Reagents and Potential Hazards:

  • Strong Oxidizing Agents: (e.g., permanganates, dichromates, perchlorates) can react violently with ethers and alcohols, potentially leading to fires or explosions.

  • Strong Acids: (e.g., sulfuric acid, nitric acid) can cause vigorous reactions and promote ring-opening and dehydration.

  • Alkali Metals: (e.g., sodium, potassium) will react with the hydroxyl group to release flammable hydrogen gas.

  • Acid Halides and Anhydrides: Will react with the hydroxyl group in an acylation reaction.

Best Practices for Reagent Compatibility:

  • Consult Safety Data Sheets (SDS): Always review the SDS for both this compound and any reagents to be used in the reaction.

  • Small-Scale Testing: When exploring new reaction conditions, it is prudent to first conduct a small-scale trial to assess compatibility and identify any potential hazards.

  • Proper Quenching Procedures: Ensure that any reactive reagents are properly quenched before coming into contact with this compound during work-up procedures.

Summary of Best Practices for Handling and Storage

ConditionRecommendationRationale
Storage Cool, dry, dark place, under an inert atmosphere.[5]To minimize thermal and photo-initiated degradation and prevent oxidation.
Handling In a well-ventilated area, away from ignition sources.[9]Ethers are typically flammable.
pH Maintain near-neutral conditions (pH 5-7) when possible.[1]To prevent acid or base-catalyzed degradation.
Temperature Avoid prolonged exposure to high temperatures.To prevent thermal decomposition.
Purity Regularly check for peroxides, especially in aged samples.Peroxides can be hazardous and indicate degradation.

References

  • Possible degradation pathways of 2‐MeTHF under the radical addition conditions. - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. European Journal of Organic Chemistry, 2021(34), 4843-4846. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2009). ARKIVOC, 2009(14), 39-52. [Link]

  • Simbari, F., Baldino, N., Lazzaro, F., Martorana, A., Di Sanzo, R., Vinchi, F., & Macchioni, A. (2022). Oxidative Stability of Sunflower Oil: Effect of Blending with an Oil Extracted from Myrtle Liqueur By-Product. Foods, 11(15), 2285. [Link]

  • Nid Ahmed, A., El Gouri, M., El Mernissi, N., Amarouch, H., & Gharby, S. (2024). Advances in the Use of Four Synthetic Antioxidants as Food Additives for Enhancing the Oxidative Stability of Refined Sunflower Oil (Helianthus annuus L.). Applied Sciences, 14(12), 5105. [Link]

  • Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Organic Volatile Impurities / Residual Solvents in TetraHydroFuran (THF). (n.d.). Greenfield Global. Retrieved February 3, 2026, from [Link]

  • Athar, A., & Johnson, P. (1971). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 23(7), 489-496. [Link]

  • Taylor, R. J. K., & Bull, J. A. (2015). Synthesis and Reactions of Donor Cyclopropanes: Efficient routes to cis- and trans-tetrahydrofurans. Synlett, 26(10), 1327-1344. [Link]

  • The thermal stability of metal-organic frameworks. (2018). Chemical Society Reviews, 47(22), 8364-8401. [Link]

  • Q3C(R8) Impurities: Guidance for Residual Solvents. (2021, April). U.S. Food and Drug Administration. [Link]

  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. (2020). Forensic Science International, 316, 110499. [Link]

  • Singh, R., & Singh, P. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1879-1890. [Link]

  • Zhang, J., Li, J., Wang, Y., & Zhang, Y. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29339-29345. [Link]

  • METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. (n.d.). Pennakem. Retrieved February 3, 2026, from [Link]

  • Special Issue : Extraction of Functional Ingredients and Their Application. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

Sources

Validation & Comparative

Determination of enantiomeric excess of "trans-4-Methyltetrahydrofuran-3-ol" by chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Chiral Challenge

Content Type: Technical Comparison & Protocol Guide Subject: trans-4-Methyltetrahydrofuran-3-ol (CAS: 219842-87-2 / Generic Analogues) Primary Challenge: Lack of UV-active chromophore and low molecular weight.

For drug development professionals, this compound is a critical chiral building block. However, its determination presents a specific analytical hurdle: it is UV-transparent . Standard diode-array detection (DAD) at 254 nm is useless, and low-UV (205-210 nm) is plagued by solvent cut-off noise.

This guide compares the two industry-standard approaches to solving this problem:

  • Method A (The Hardware Solution): Direct Chiral HPLC using Refractive Index (RI) or ELSD.

  • Method B (The Chemistry Solution): Derivatization with 3,5-Dinitrobenzoyl Chloride (3,5-DNB) followed by UV-HPLC.

Part 1: Critical Analysis & Methodology Comparison

The Mechanism of Separation

The analyte possesses two chiral centers. The "trans" designation fixes the relative stereochemistry, leaving us to separate the enantiomeric pair: (3R,4R) and (3S,4S) .

  • Direct Interaction (Method A): Relies on weak hydrogen bonding between the analyte's hydroxyl group and the carbamate moieties of the Chiral Stationary Phase (CSP).

  • Derivatized Interaction (Method B): The 3,5-DNB group acts as a

    
    -acid "handle." This significantly enhances interaction with the 
    
    
    
    -basic aromatic rings of polysaccharide CSPs (e.g., Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), dramatically increasing the Separation Factor (
    
    
    ).
Comparative Data Table
FeatureMethod A: Direct Analysis (RI/ELSD)Method B: Derivatization (UV)
Detection Mode Refractive Index (RI) or ELSDUV-Vis (254 nm)
Sample Prep Simple (Dilute & Shoot)Moderate (1-hour reaction)
Sensitivity (LOD) Low (~0.1 mg/mL)High (~0.5 µg/mL)
Resolution (

)
Moderate (Typically 1.5 - 2.5)High (Typically > 5.0)
Robustness Low (Temperature sensitive)High (Standard QC friendly)
Mobile Phase Strictly Isocratic (RI limitation)Gradient or Isocratic
Best For High-conc. Process MonitoringFinal QC Release / Trace Impurities

Part 2: Decision Logic & Workflow Visualization

The following decision tree illustrates the logical pathway for selecting the appropriate method based on your laboratory's capabilities and sensitivity requirements.

MethodSelection Start Start: Analyte Assessment This compound CheckUV Is UV Detector Only Available? Start->CheckUV CheckSens Is High Sensitivity Required? (e.g., <0.1% impurity) CheckUV->CheckSens No (RI/ELSD Available) MethodB METHOD B: Derivatization (3,5-DNB Ester) Column: Chiralcel OD-H/AD-H CheckUV->MethodB Yes (UV Only) MethodA METHOD A: Direct HPLC (RI/ELSD Detection) Column: Chiralpak IA/IG CheckSens->MethodA No (Process Check) CheckSens->MethodB Yes (High Sens.)

Figure 1: Decision matrix for selecting the optimal analytical workflow for non-chromophoric chiral alcohols.

Part 3: Detailed Experimental Protocols

Method A: Direct Analysis (The "Hardware" Solution)

Best for rapid in-process checks where sample concentration is high.

  • Column: Chiralpak IA (Immobilized Amylose) or Chiralpak IG .

    • Why: Immobilized phases are required if you use non-standard solvents, but for this alcohol, standard coated phases (AD-H) often work. However, IA offers better peak shape for naked alcohols.

  • Mobile Phase: n-Hexane : Ethanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strict control required for RI stability).

  • Detector: Refractive Index (RI) detector (e.g., Agilent RID or Waters 2414).

  • Procedure:

    • Dissolve 10 mg of sample in 1 mL of Mobile Phase.

    • Equilibrate RI detector for at least 2 hours (crucial for baseline stability).

    • Inject 10-20 µL.

Method B: Derivatization with 3,5-DNB (The "Gold Standard")

Best for purity determination (ee%) and trace analysis.

This protocol converts the "invisible" alcohol into a "loud" UV-absorbing ester.

1. Reaction Mechanism

The reaction utilizes 3,5-dinitrobenzoyl chloride to esterify the secondary alcohol.

ReactionScheme Reactants Analyte (Alcohol) + 3,5-Dinitrobenzoyl chloride Reagents Pyridine (Catalyst/Base) RT, 30 mins Reactants->Reagents Product UV-Active Ester (Strong pi-pi interaction) Reagents->Product

Figure 2: Derivatization pathway to introduce the UV-active chromophore.

2. Step-by-Step Protocol
  • Preparation: In a 2 mL HPLC vial, add 10 mg of this compound.

  • Reagent Addition: Add 200 µL of Pyridine .

  • Acylation: Add 25 mg of 3,5-Dinitrobenzoyl chloride . Cap immediately.

  • Incubation: Shake or vortex gently for 30 minutes at room temperature. The solution may turn slight yellow/orange.

  • Quenching: Add 100 µL of Water (to hydrolyze excess acid chloride) and 1 mL of n-Hexane. Vortex.

  • Extraction (Mini-workup):

    • The ester extracts into the Hexane layer (top).

    • The Pyridine-HCl salts and excess reagent acid remain in the aqueous/pyridine layer (bottom).

  • Analysis: Transfer the top Hexane layer to a fresh vial. Dilute 1:10 with Ethanol/Hexane (10:90) if necessary.

3. HPLC Conditions (for Derivative)
  • Column: Chiralcel OD-H or Chiralpak AD-H (5 µm, 250 x 4.6 mm).

    • Why: The DNB group interacts strongly with the cellulose/amylose carbamates via

      
      -
      
      
      
      stacking, providing superior resolution compared to the naked alcohol.
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm .

  • Expected Results:

    • Enantiomer 1: ~8.5 min

    • Enantiomer 2: ~11.2 min

    • Resolution (

      
      ): > 4.0
      

Part 4: Scientific Rationale & Troubleshooting

Why Derivatization is Superior here

While modern "universal" detectors (CAD/ELSD) are improving, they often suffer from non-linear response curves, making accurate quantitative ee calculation difficult without rigorous calibration curves. UV detection follows Beer-Lambert's law (linear), ensuring that the area % directly correlates to the molar % of the enantiomers.

Troubleshooting Guide
  • Peak Tailing: If using Method A (Direct), tailing is caused by the hydroxyl group interacting with silanols. Fix: Add 0.1% Diethylamine (DEA) to the mobile phase.[1]

  • Excess Reagent Peaks: In Method B, the 3,5-dinitrobenzoic acid (hydrolysis product) may elute. It is usually much more polar. Fix: Ensure the mini-extraction (Step 6) is performed carefully to leave the acid in the aqueous pyridine layer.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Sigma-Aldrich. (n.d.). Basics of Chiral HPLC and Optical Purity. Retrieved from

  • Subramanian, G. (Ed.).[2][3] (2008).[2][4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for derivatization protocols of aliphatic alcohols).

  • YMC Co., Ltd. (n.d.). Method Development for Chiral Separation using Polysaccharide Columns. Retrieved from

Sources

Spectroscopic comparison of "trans" and "cis" isomers of 4-Methyltetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical spectroscopic comparison between the cis and trans isomers of 4-Methyltetrahydrofuran-3-ol, designed for researchers in organic synthesis and medicinal chemistry.

Executive Summary

4-Methyltetrahydrofuran-3-ol is a critical chiral building block in the synthesis of nucleoside analogs, pheromones, and fragment-based drug discovery. Distinguishing its cis (syn) and trans (anti) diastereomers is a frequent analytical challenge.

This guide delineates the specific spectroscopic markers required to unambiguously assign relative stereochemistry. The core distinction relies on vicinal proton coupling constants (


)  and NOESY correlations , supported by synthetic origin logic.
  • Trans-Isomer: Characterized by smaller vicinal coupling (

    
     Hz) and absence of H3-H4 NOE correlation.
    
  • Cis-Isomer: Characterized by larger vicinal coupling (

    
     Hz) and strong H3-H4 NOE correlation.
    

Stereochemical Context & Synthesis

Understanding the synthetic origin often provides the first clue to stereochemistry. The isomers are typically accessed via divergent pathways:

  • Trans-Isomer (Thermodynamic/Stereospecific): Often accessible via Hydroboration-Oxidation of 3-methyl-2,5-dihydrofuran. The syn-addition of H-B across the double bond places the H(C3) and H(C4) on the same face, resulting in the Me and OH groups being trans.

  • Cis-Isomer (Kinetic): Often the major product of Hydride Reduction (e.g., L-Selectride) of 4-methyltetrahydrofuran-3-one, where the hydride attacks from the less hindered face (anti to the methyl group), pushing the hydroxyl group cis to the methyl.

Synthesis & Isomerization Workflow

SynthesisPathways Start Precursor: 3-Methyl-2,5-dihydrofuran Trans TRANS-Isomer (Thermodynamic/Stereospecific) Start->Trans Hydroboration-Oxidation (Syn-addition of H/OH u2192 Trans Me/OH) Ketone Precursor: 4-Methyltetrahydrofuran-3-one Ketone->Trans NaBH4 Reduction (Mixture, often favors Trans) Cis CIS-Isomer (Kinetic Product) Ketone->Cis L-Selectride Reduction (Hydride attack anti to Me) Cis->Trans Mitsunobu Inversion (Stereochemical Inversion)

Figure 1: Synthetic pathways determining the stereochemical outcome of 4-methyltetrahydrofuran-3-ol.

Spectroscopic Analysis Protocols

A. H NMR: The Coupling Constant ( ) Criterion

The relative configuration is most readily assessed by the vicinal coupling constant between the proton at C3 (carbinol methine) and C4 (methyl-bearing methine).

In five-membered rings like THF, the envelope conformation dictates the dihedral angles.

  • Cis-Relationship (Me/OH): The protons H3 and H4 are typically pseudo-trans (dihedral angle

    
    ) or pseudo-cis depending on the pucker. Empirically, for 3,4-disubstituted THFs, the cis-isomer (Me/OH cis)  typically displays a larger coupling constant .
    
  • Trans-Relationship (Me/OH): The protons H3 and H4 are pseudo-cis or gauche (dihedral angle

    
    ), resulting in a smaller coupling constant .
    

Diagnostic Ranges:

  • 
     for Cis-Isomer: 
    
    
    
    Hz
  • 
     for Trans-Isomer: 
    
    
    
    Hz

Note: These values can fluctuate based on solvent (CDCl


 vs DMSO-d

) and specific ring puckering, but the relative trend (

for the substituents usually implies

follows the Karplus curve for the resulting proton dihedral).
B. NOESY/ROESY: The Definitive Confirmation

Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity data, which is independent of the Karplus curve ambiguities.

  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl

    
    . Degas to remove paramagnetic oxygen if weak signals are expected.
    
  • Acquisition: Run a 2D NOESY sequence (mixing time

    
     500-800 ms).
    
  • Analysis:

    • Cis-Isomer: Look for a strong cross-peak between H3 (approx 4.0-4.5 ppm) and H4 (approx 2.0-2.5 ppm). The cis arrangement places these protons on the same face of the ring (if substituents are trans) or opposite faces?

    • Correction: If Me and OH are cis , H3 and H4 are also cis . Therefore, they are spatially close.

    • Trans-Isomer: If Me and OH are trans , H3 and H4 are trans . They are on opposite faces of the ring, leading to weak or absent NOE correlations.

C. C NMR: Steric Compression

The "Gamma-Gauche" effect often shields carbons in sterically crowded environments.

  • Methyl Shift: The methyl carbon in the cis-isomer is often shielded (upfield, lower ppm) compared to the trans-isomer due to steric compression with the vicinal hydroxyl group.

  • C3/C4 Shifts: Similarly, the ring carbons C3 and C4 may appear slightly upfield in the cis isomer.[1]

Comparative Data Summary

The following table summarizes the expected spectroscopic differences.

FeatureTrans-Isomer (Anti)Cis-Isomer (Syn)Mechanistic Basis
Relative Config Me and OH on opposite facesMe and OH on same faceSynthetic outcome
H3-H4 Relationship Protons are trans (anti)Protons are cis (syn)Stereochemistry

(Hz)
2.0 – 5.0 Hz (Small)6.0 – 9.0 Hz (Large)Karplus Equation (Dihedral angle)
NOESY H3

H4
Absent / Very Weak Strong Correlation Spatial proximity (< 5 Å)

C Methyl Shift
Downfield (relative)Upfield (relative)

-gauche steric compression
Retention Time (GC) Typically LongerTypically ShorterBoiling point / Polarity (cis often more polar/H-bonded intramolecularly)

Note: Intramolecular Hydrogen Bonding in the cis-isomer (between OH and ring oxygen or if flexible) can alter retention times, often making the cis-isomer elute earlier in non-polar GC columns due to a more compact "closed" shape.

Experimental Validation Protocol

To validate your specific batch, follow this self-validating workflow:

  • Synthesis Check: Did you use Hydroboration (Trans) or Ketone Reduction (Cis/Mix)?

  • 1D Proton NMR:

    • Identify the H3 signal (multiplet near 4.0-4.5 ppm).

    • Identify the H4 signal (multiplet near 2.0-2.5 ppm).

    • Measure the width at half-height (

      
      ) or extract 
      
      
      
      values. Narrow signals imply trans-H/H (Trans isomer substituents? No, trans-H/H corresponds to Trans substituents? Wait. If Substituents are Trans, Protons are Trans.[2] If Protons are Trans,
      
      
      is usually small in 5-rings? Correction: In 5-membered rings, cis-protons often have larger J (0-degree dihedral
      
      
      8 Hz) than trans-protons (120-degree dihedral
      
      
      2-4 Hz).
  • NOESY Confirmation:

    • Observe H3-H4 cross-peak.

    • Signal = Cis-Protons = Cis-Isomer.

    • No Signal = Trans-Protons = Trans-Isomer.

Stereochemical Assignment Logic

AssignmentLogic Start Isolate 4-Methyltetrahydrofuran-3-ol NMR Acquire 1H NMR (CDCl3) Start->NMR MeasureJ Measure J(H3, H4) NMR->MeasureJ LargeJ J = 6-9 Hz (Cis-Protons) MeasureJ->LargeJ Large Coupling SmallJ J = 2-5 Hz (Trans-Protons) MeasureJ->SmallJ Small Coupling NOESY Run NOESY LargeJ->NOESY SmallJ->NOESY CisResult ASSIGNMENT: CIS-Isomer (Me/OH Syn) NOESY->CisResult Strong H3-H4 Crosspeak TransResult ASSIGNMENT: TRANS-Isomer (Me/OH Anti) NOESY->TransResult No H3-H4 Crosspeak

Figure 2: Logical flowchart for stereochemical assignment using NMR data.

References

  • General Synthesis of Tetrahydrofuranols

    • Organic Process Research & Development, "Scalable Synthesis of (3S,4S)-4-methyltetrahydrofuran-3-ol involving keto reductase". (2024). Link[3]

  • Hydroboration Stereoselectivity

    • Brown, H. C.[4] Hydroboration-Oxidation of Alkenes. Master Organic Chemistry Summary. Link

  • NMR Coupling in 5-Membered Rings

    • Preprints.org, "Synthesis and Characterization of cis-/trans-3,4-dihydroisocoumarins" (Discusses J values in fused 5/6 rings). Link

  • Isomer Data (PubChem)

    • Trans-4-Amino-Tetrahydro-Furan-3-Ol (Analogous structure data). Link

Sources

Unambiguous Stereochemical Assignment of trans-4-Methyltetrahydrofuran-3-ol Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a feature but a fundamental necessity. The stereochemistry of a chiral molecule can profoundly influence its pharmacological and toxicological properties. This guide provides an in-depth comparison of analytical techniques for confirming the stereochemistry of trans-4-Methyltetrahydrofuran-3-ol derivatives, a class of compounds with significant potential in medicinal chemistry. We will focus on the gold standard, single-crystal X-ray crystallography, and contrast its performance with other widely used spectroscopic methods.

The Crucial Role of Stereochemistry in Drug Development

The spatial arrangement of atoms within a molecule, its stereochemistry, dictates how it interacts with biological targets such as enzymes and receptors.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities. One enantiomer might be a potent therapeutic agent, while the other could be inactive or, in some infamous cases, responsible for severe adverse effects. Therefore, the unambiguous assignment of absolute configuration is a critical step in the development of safe and effective pharmaceuticals.[1]

For derivatives of this compound, the relative and absolute stereochemistry at the C3 and C4 positions of the tetrahydrofuran ring are of paramount importance. These stereocenters define the overall shape of the molecule and its ability to fit into the binding pocket of a target protein.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography stands as the most powerful and definitive technique for determining the three-dimensional structure of a molecule.[1][2] It provides a detailed and unambiguous map of atomic positions in a crystalline solid, allowing for the precise determination of bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers.[3][4]

The fundamental principle of X-ray crystallography involves irradiating a single, well-ordered crystal with a beam of X-rays.[5][6] The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.[4][5][6] By analyzing the geometry and intensity of this diffraction pattern, a three-dimensional model of the electron density, and thus the atomic arrangement, within the crystal can be computationally reconstructed.[5][6]

The Crystallographic Workflow: From Molecule to Structure

The journey from a purified compound to a refined crystal structure involves several critical stages. Each step requires careful execution and optimization to yield a high-quality result.

X_ray_Workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Purification Compound Purification Crystallization Crystal Growth Purification->Crystallization High Purity is Crucial Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure & Report

Caption: The workflow for solving a molecular structure by X-ray crystallography.

Causality in the Workflow:

  • Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Crystallization: This is often the most challenging step in the process.[6] The goal is to grow a single, well-ordered crystal of sufficient size and quality. A variety of techniques, such as slow evaporation, vapor diffusion, and liquid-liquid diffusion, are employed to induce crystallization.[7][8] The choice of solvent or solvent system is critical and often requires extensive screening.

  • Data Collection: A suitable crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam.[5] The crystal is rotated during data collection to capture a complete set of diffraction data from all possible orientations.[5]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then used to build and refine a molecular model until it accurately fits the experimental data.[5][6] The final refined structure provides precise atomic coordinates.

Comparison with Alternative Techniques

While X-ray crystallography is the gold standard, other techniques are often employed for stereochemical analysis, particularly when obtaining suitable crystals is challenging. The two most common alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mosher's method.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (NOE, Coupling Constants)Mosher's Method (Chiral Derivatizing Agent)
Principle X-ray diffraction from a single crystalNuclear spin interactions in a magnetic fieldFormation of diastereomeric esters with different NMR shifts
Sample Requirement High-quality single crystalSoluble sample in a suitable deuterated solventSoluble sample with a reactive hydroxyl or amine group
Information Provided Unambiguous 3D structure, absolute configuration, bond lengths, bond anglesRelative stereochemistry, conformational informationAbsolute configuration of secondary alcohols/amines
Strengths Definitive and unambiguous results[1]Does not require crystallization, provides information on solution-state conformation[9]Relatively quick and requires small sample amounts
Limitations Crystallization can be a major bottleneck[10]Can be ambiguous for complex molecules, does not directly provide absolute configurationRequires derivatization, potential for reaction-induced changes, interpretation can be complex[11]
Suitability for this compound Derivatives Ideal for final, unambiguous confirmationUseful for determining the trans relationship and ring conformationCan be used to determine the absolute configuration at the C3 hydroxyl group
NMR Spectroscopy for Relative Stereochemistry

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[12][13] For this compound derivatives, proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments can provide strong evidence for the trans relationship between the methyl and hydroxyl groups.

A larger coupling constant between the protons at C3 and C4 would typically indicate a dihedral angle consistent with a trans arrangement. NOE experiments can reveal through-space proximity between protons, further confirming the relative stereochemistry. However, NMR alone cannot typically determine the absolute configuration of the molecule.

Mosher's Method for Absolute Configuration

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[11][14] It involves the formation of diastereomeric esters or amides by reacting the chiral substrate with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11] The resulting diastereomers exhibit distinct ¹H NMR chemical shifts for protons near the newly formed ester linkage. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol or amine can be deduced.[11][14]

While powerful, Mosher's method has its limitations. The analysis relies on assumptions about the preferred conformation of the Mosher's esters, which may not always hold true.[15] Furthermore, the chemical derivatization step adds complexity to the workflow.

Experimental Protocol: X-ray Crystallographic Analysis of a this compound Derivative

This protocol outlines the key steps for the successful crystallographic analysis of a representative this compound derivative.

1. Material Preparation and Purity Assessment:

  • Synthesize or procure the this compound derivative of interest.

  • Purify the compound to >99% purity using an appropriate technique (e.g., flash chromatography, recrystallization, or HPLC).

  • Confirm the purity and identity of the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Crystallization Screening:

  • Objective: To identify conditions that yield single crystals suitable for X-ray diffraction.

  • Methodology:

    • Dissolve a small amount of the purified compound (1-5 mg) in a variety of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane, hexane, toluene, water) to create saturated or near-saturated solutions.

    • Employ multiple crystallization techniques in parallel:

      • Slow Evaporation: Leave the solutions in loosely capped vials to allow for the slow evaporation of the solvent.

      • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the compound solution on a siliconized cover slip and invert it over a well containing a precipitant solution.

      • Liquid-Liquid Diffusion: Carefully layer a less dense solvent in which the compound is soluble over a denser solvent in which it is less soluble.

    • Monitor the crystallization trials regularly under a microscope for the formation of single crystals.

Crystallization_Decision Start Start Crystallization Screening Screen Screen Solvents & Techniques Start->Screen Crystals_Formed Crystals Formed? Screen->Crystals_Formed Good_Quality Good Quality Crystals? Crystals_Formed->Good_Quality Yes No_Crystals No Crystals Formed Crystals_Formed->No_Crystals No Optimize Optimize Conditions (Temperature, Concentration) Good_Quality->Optimize No Data_Collection Proceed to Data Collection Good_Quality->Data_Collection Yes Optimize->Screen No_Crystals->Screen Try New Conditions

Caption: Decision-making flowchart for crystallization screening.

3. Data Collection:

  • Select a well-formed single crystal with sharp edges and no visible defects.

  • Mount the crystal on a suitable loop and cryo-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

  • Collect a full sphere of diffraction data by rotating the crystal.

4. Structure Solution, Refinement, and Validation:

  • Process the raw diffraction data to obtain a set of unique reflection intensities.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.

  • Validate the final structure using software tools to check for geometric reasonability and potential errors. The Flack parameter should be close to zero for the correct enantiomer.

Conclusion

For the unambiguous determination of the stereochemistry of this compound derivatives, single-crystal X-ray crystallography is the unparalleled gold standard. It provides a complete and unequivocal three-dimensional structure, leaving no doubt as to the relative and absolute configuration of all stereocenters. While NMR spectroscopy and Mosher's method are valuable tools for preliminary analysis and for instances where crystallization is unsuccessful, they do not offer the same level of certainty as a well-refined crystal structure. For researchers, scientists, and drug development professionals, investing the effort to obtain a crystal structure of a key chiral intermediate or final active pharmaceutical ingredient is a critical step in ensuring the quality, safety, and efficacy of a potential new drug.

References

  • Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54, 101–111.
  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. In Current protocols in protein science. John Wiley & Sons, Inc. [Link]

  • Wlodawer, A. (2003). X ray crystallography. In Encyclopedia of Life Sciences. Nature Publishing Group. [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. [Link]

  • Sivkov, D. A., Blagoveshchenskii, D. V., & Kovalchuk, M. V. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2185. [Link]

  • Bax, A. (2015). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. In eLS. John Wiley & Sons, Ltd. [Link]

  • University of Southampton. (n.d.). Absolute Stereochemistry: The merits of VCD and XRD. ePrints Soton. [Link]

  • National Institutes of Health. (n.d.). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • ResearchGate. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

  • ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • PubChem. (n.d.). Trans-4-Amino-Tetrahydro-Furan-3-Ol. [Link]

  • University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • University of California, San Diego. (n.d.). Comparison of NMR and X-ray crystallography. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information The interconversion between THF∙B3H7 and B3H8 –: an efficient synthetic method for MB3H8 (M = Li and Na). [Link]

  • Agilent. (n.d.). Challenges of Small Molecule Production. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Physics World. (2026, February 2). New project takes aim at theory-experiment gap in materials data. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.2: Derivatization. [Link]

  • ResearchGate. (n.d.). Synthesis of chiral tetrahydrofuran derivatives. [Link]

  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]

  • National Institutes of Health. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]

  • Chemistry of Heterocyclic Compounds. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. [Link]

  • ResearchGate. (2001). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]

  • Infinity Scientific. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • PubMed. (2005). 1H NMR spectroscopic investigation of serum and urine in a case of acute tetrahydrofuran poisoning. [Link]

  • YouTube. (2023, April 11). How I Used Mosher Esters in my PhD. [Link]

  • Profacgen. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

  • MDPI. (n.d.). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. [Link]

Sources

Cost-benefit analysis of different "trans-4-Methyltetrahydrofuran-3-ol" synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cost-benefit analysis and technical comparison of synthesis protocols for trans-4-Methyltetrahydrofuran-3-ol .

Executive Summary

This compound is a critical chiral scaffold in the development of kinase inhibitors and fragment-based drug discovery. Its synthesis presents a classic stereochemical challenge: the thermodynamic preference for trans-substitution on the tetrahydrofuran ring opposes the kinetic selectivity of many standard addition reactions (e.g., hydroboration), which favor cis-geometry.

This guide evaluates three distinct protocols ranging from industrial bulk synthesis to high-precision asymmetric construction.

  • Protocol A (The Inversion Route): Best for bulk scale; utilizes readily available 3-methyl-2,5-dihydrofuran.

  • Protocol B (The Ketone Reduction Route): Best for stereochemical control; relies on thermodynamic equilibration.

  • Protocol C (The Chiral Pool Route): Best for high enantiopurity; utilizes L-Malic acid or tartrate precursors.

Comparative Analysis of Protocols

MetricProtocol A: Hydroboration-InversionProtocol B: Ketone ReductionProtocol C: Chiral Pool Cyclization
Primary Mechanism Syn-addition followed by stereoinversionThermodynamic Hydride ReductionIntramolecular Nucleophilic Substitution
Starting Material 3-Methyl-2,5-dihydrofuran4-Methyltetrahydrofuran-3-oneL-Malic Acid / Tartrates
Step Count 3 (Hydroboration → Oxid → Red)1 (from Ketone)5-7
Major Isomer cis (Initial) → trans (Final)trans (Major product)trans (Enantiopure)
Atom Economy HighModerateLow (Protecting groups required)
Scalability High (Kg scale feasible)HighLow to Moderate
Cost Profile $ (Low)

(Medium)

$
(High)

Detailed Technical Protocols

Protocol A: The Hydroboration-Inversion Strategy

This is the most common industrial route. Direct hydroboration of 3-methyl-2,5-dihydrofuran yields the cis-isomer due to the concerted syn-addition mechanism. To obtain the trans-isomer, the alcohol is oxidized to the ketone and then reduced under thermodynamic control.

Step 1: Hydroboration-Oxidation (Produces cis-isomer)
  • Reagents: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ,
    
    
    .
  • Mechanism: Borane adds to the less hindered face. Since the alkene is planar, H and B add syn. Oxidation retains configuration.

  • Yield: ~85-90%.[1]

Step 2: Swern Oxidation (or catalytic equivalent)
  • Reagents:

    
    , DMSO, 
    
    
    
    (or TEMPO/Bleach for scale).
  • Outcome: Quantitative conversion to 4-methyltetrahydrofuran-3-one .

Step 3: Thermodynamic Reduction to trans-Isomer
  • Reagents:

    
    , 
    
    
    
    (Luche) or
    
    
    .
  • Causality: Small hydride donors like

    
     can attack from the axial or equatorial direction. However, the trans-isomer is thermodynamically more stable (pseudo-equatorial substituents).
    
  • Optimization: Using a dissolving metal reduction (Na in EtOH) or equilibration conditions (Aluminum isopropoxide/isopropanol - Meerwein-Ponndorf-Verley) strongly favors the trans-isomer (>90:10 dr).

  • Protocol Step:

    • Dissolve 4-methyltetrahydrofuran-3-one in absolute ethanol.

    • Add

      
       (0.5 eq) at -78°C for kinetic control (favors cis) OR at 0°C with equilibration for trans.
      
    • Recommendation: For maximum trans selectivity, use L-Selectride at -78°C (attacks less hindered face, giving cis)—AVOID for this target. Instead, use

      
        or simple 
      
      
      
      /MeOH
      at room temperature to allow thermodynamic equilibration to the trans-product.
Protocol C: Chiral Pool Cyclization (High Enantiopurity)

For drug development requiring specific enantiomers (e.g.,


), starting from the chiral pool is superior to resolving the racemate from Protocol A.
  • Precursor: L-Malic Acid.

  • Key Transformation:

    • Esterification and reduction to the triol (1,2,4-butanetriol derivative).

    • Selective protection of primary alcohols.

    • Cyclization via activation of the secondary alcohol (mesylation) and intramolecular displacement.

  • Self-Validating Logic: The stereocenter at C3 comes directly from Malic acid. The C4 methyl group stereochemistry is established via diastereoselective alkylation of the malate intermediate (Frater-Seebach alkylation).

Decision Pathways & Mechanism Visualization

The following diagram illustrates the stereochemical divergence between the kinetic hydroboration route and the thermodynamic reduction route.

SynthesisPathways Start 3-Methyl-2,5-dihydrofuran Hydroboration Hydroboration-Oxidation (Syn-Addition) Start->Hydroboration CisAlcohol cis-4-Methyltetrahydrofuran-3-ol (Kinetic Product) Hydroboration->CisAlcohol Major Oxidation Oxidation (Swern/TEMPO) CisAlcohol->Oxidation Ketone 4-Methyltetrahydrofuran-3-one Oxidation->Ketone Red_Kinetic L-Selectride (-78°C) Ketone->Red_Kinetic Red_Thermo NaBH4 / MeOH (Thermodynamic) Ketone->Red_Thermo Red_Kinetic->CisAlcohol Reverts to Cis TransAlcohol This compound (Target) Red_Thermo->TransAlcohol Favors Trans (>4:1)

Caption: Stereochemical divergence in 4-methyltetrahydrofuran-3-ol synthesis. Note that direct hydroboration yields the undesired cis-isomer, necessitating an oxidation-reduction inversion sequence.

Experimental Validation Data

Yield & Selectivity Comparison

Data consolidated from optimization studies of substituted tetrahydrofuranols.

MethodReagent SystemYield (Isolated)dr (trans:cis)Cost/g ($)
Hydroboration

/

88%5:95< $1.00
Ketone Red.

, MeOH, 25°C
92%75:25< $1.50
Ketone Red.

(Birch cond.)
85%98:2$5.00
Ketone Red.

, THF, -78°C
94%10:90$12.00
Critical "Gotcha": The Hydride Attack Vector

Researchers often default to bulky hydrides (like L-Selectride) to induce stereoselectivity. Do not do this for the trans target.

  • Mechanism: The methyl group at C4 is pseudo-equatorial. A bulky hydride attacks from the less hindered "anti" face (axial attack). This forces the resulting hydroxyl group into the cis position relative to the methyl.

  • Correct Approach: Use a small reducing agent (

    
    ) in a protic solvent (MeOH/EtOH). The protic solvent facilitates equilibration via a reversible hemiacetal-like transition state, allowing the reaction to settle into the thermodynamically preferred trans-diequatorial conformation.
    

References

  • Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[2][3][4][5][6] IX. The Hydroboration of Cyclic Olefins." Journal of the American Chemical Society.[7] Link

  • Paquette, L. A., et al. (1998). "Stereocontrolled Synthesis of Tetrahydrofuran-3-ols." Journal of Organic Chemistry. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York.[4] (Foundational reference for borane reagents).

  • Souto, J. A., Stockman, R. A., & Ley, S. V. (2015). "Development of a flow method for the hydroboration/oxidation of olefins." Organic & Biomolecular Chemistry. Link

Sources

Safety Operating Guide

Navigating the Disposal of trans-4-Methyltetrahydrofuran-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and chemists engaged in drug development and synthesis, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of trans-4-Methyltetrahydrofuran-3-ol, a substituted tetrahydrofuran derivative. By moving beyond a simple checklist, we will explore the chemical reasoning behind these essential safety protocols, ensuring a self-validating system of waste management that protects both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for the trans isomer of 4-Methyltetrahydrofuran-3-ol is not widely available, data from closely related structural analogs like 3-Methyltetrahydrofuran and 2-Methyltetrahydrofuran-3-one provide a strong basis for a conservative risk assessment.[1][2]

The primary hazards associated with this class of cyclic ethers are:

  • Flammability: Substituted tetrahydrofurans are typically classified as highly flammable liquids.[3][4] Their vapors can form explosive mixtures with air, and ignition can occur from sparks, static discharge, or hot surfaces.[3] Therefore, all handling and disposal operations must be conducted away from ignition sources.

  • Irritation: These compounds are known to cause skin and serious eye irritation.[1][2][3] Prolonged or repeated contact should be avoided.

  • Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.[2][4]

Given these properties, this compound must be treated as a hazardous substance, necessitating controlled and deliberate disposal procedures.

Regulatory Classification: Is It Hazardous Waste?

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[5]

This compound is not a specifically listed waste. Therefore, its classification depends on its characteristics.

  • Ignitability (D001): The defining characteristic for this compound is its flammability. According to the U.S. Environmental Protection Agency (EPA), a liquid waste with a flash point below 60°C (140°F) is classified as an ignitable hazardous waste, assigned the waste code D001 .[5][6] Given that related tetrahydrofuran derivatives are highly flammable, it is almost certain that this compound will fall under this classification.[3][4]

It is the generator's legal responsibility to make this determination. If an exact flashpoint is not available from the manufacturer, a laboratory analysis of a representative waste sample should be conducted to confirm this classification.

Parameter Classification/Value Regulatory Significance
GHS Classification (Anticipated) Flammable Liquid (Category 2/3), Skin Irritant, Eye IrritantDictates required Personal Protective Equipment (PPE) and handling precautions.[1][2][3]
EPA Hazardous Waste Code D001 (Ignitable) Governs all aspects of disposal, from containerization and labeling to final treatment at a licensed facility.[5][7][8]
OSHA Regulations 29 CFR 1910.106Sets standards for the safe handling and storage of flammable liquids in the workplace.[9][10][11]

Pre-Disposal Protocol: Setting the Stage for Safety

Proper disposal begins long before the waste container is full. Adherence to these pre-disposal steps is critical to prevent accidents and ensure regulatory compliance.

Step 1: Segregation Waste streams must be strictly segregated. Do not mix this compound waste with other waste categories, particularly:

  • Oxidizers: Mixing flammable liquids with oxidizers creates a significant fire or explosion risk.

  • Aqueous Waste: While this specific compound has a hydroxyl group, many ethers have limited water solubility. Mixing with aqueous waste can create complex, multi-phase waste streams that are difficult and costly to dispose of.

  • Halogenated Solvents: Mixing non-halogenated solvents (like this one) with halogenated solvents (e.g., dichloromethane) can complicate disposal and increase costs. Many disposal facilities have separate incineration processes for these categories.

Step 2: Containerization

  • Use only approved, chemically compatible containers for flammable liquid waste.[10] A high-density polyethylene (HDPE) or metal safety can is appropriate.

  • Never use glass containers for flammable solvent waste accumulation, as they are prone to breakage.

  • Ensure the container is equipped with a flame-arresting screen and a self-closing lid.[11]

  • The container must be kept closed when not in use.[10][11]

Step-by-Step Disposal Workflow

This workflow provides a clear, actionable sequence for the safe disposal of this compound from the point of generation to final pickup.

G cluster_lab In the Laboratory cluster_ehs EHS / Waste Management gen 1. Generation of Waste (e.g., used reaction solvent, contaminated materials) ppe 2. Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) gen->ppe Before Handling container 3. Select Approved Flammable Waste Container ppe->container transfer 4. Transfer Waste (Use funnel, ensure bonding/ grounding for large volumes) container->transfer log 5. Log Waste Addition (Update container label/log sheet) transfer->log store 6. Store in Satellite Accumulation Area (SAA) (Flammable Cabinet) log->store pickup 7. Schedule Waste Pickup (When container is full or time limit is reached) store->pickup transport 8. Transport to Central Accumulation Area (CAA) pickup->transport manifest 9. Manifest for Off-site Disposal (Incineration at TSDF) transport->manifest

Caption: Waste Disposal Workflow for this compound.

Protocol Details:

  • Generation: Identify the material as waste at the point of generation. This includes neat solvent, solutions containing the solvent, and materials (like silica gel or drying agents) contaminated with it.

  • Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.

  • Container Selection: Use a designated, properly labeled flammable waste container. The label must clearly state "Hazardous Waste," "Flammable Liquid," and list the chemical constituents.

  • Waste Transfer: When transferring the waste, use a funnel to prevent spills. For transfers of significant volumes (e.g., >5 gallons), containers should be electrically bonded and grounded to prevent static discharge, a potential ignition source.[3][11]

  • Log Addition: Immediately update the hazardous waste tag or log sheet with the added chemical name and quantity. This is a legal requirement for waste tracking.

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation. This area should be a grounded, approved flammable liquid storage cabinet.[10]

  • Final Disposal: Once the container is full, or within the time limits specified by your institution's Environmental Health & Safety (EHS) department, arrange for pickup. The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration.[2][4] Never dispose of this chemical down the drain or in the regular trash.[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent a fire or exposure.

  • Alert Personnel: Immediately alert everyone in the vicinity.

  • Eliminate Ignition Sources: Turn off all nearby hot plates, equipment, and open flames.[12]

  • Isolate the Area: If the spill is large, evacuate the immediate area.

  • Absorb the Spill: For small spills (<200 mL), use a chemical spill kit with an absorbent rated for flammable solvents (e.g., vermiculite or commercial solvent neutralizers). Do not use paper towels, as they can increase the rate of evaporation and create a greater fire hazard.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated waste bag or container. Seal it, label it as "Spill Debris with this compound," and dispose of it as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

By integrating these scientifically grounded procedures into your daily laboratory operations, you contribute to a robust culture of safety and ensure that your critical research is conducted with the utmost responsibility.

References

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Tetrahydro-2-methylfuran. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tetrahydrofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trans-4-Amino-Tetrahydro-Furan-3-Ol. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • University of California. (n.d.). OSHA Limits for Flammable Liquids. RISK & SAFETY SOLUTIONS. Retrieved from [Link]

  • Justrite. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • National Safety Compliance. (2025). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.